Product packaging for visamminol-3'-O-glucoside(Cat. No.:)

visamminol-3'-O-glucoside

Cat. No.: B13423743
M. Wt: 438.4 g/mol
InChI Key: KHWKLNXMSVVKCH-JJDILSOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Visamminol-3'-O-glucoside is a useful research compound. Its molecular formula is C21H26O10 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O10 B13423743 visamminol-3'-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1

InChI Key

KHWKLNXMSVVKCH-JJDILSOYSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Visamminol-3'-O-glucoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visamminol-3'-O-glucoside is a naturally occurring chromone glycoside that has been identified in plant species such as Saposhnikovia divaricata and Eranthis longistipitata.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its isolation and purification, and an analysis of its known and potential biological activities. The available data on its weak cytotoxic effects against specific cancer cell lines are presented. Furthermore, based on studies of structurally related compounds, potential signaling pathways, particularly those related to anti-inflammatory and antioxidant activities, are proposed and illustrated. This whitepaper is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C21H26O10.[1][3] It is classified as a chromone glycoside, consisting of a visamminol aglycone linked to a glucose moiety. The systematic IUPAC name for this compound is (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one.[1]

Table 1: Chemical and Physical Data for this compound

PropertyValueReference(s)
CAS Number 2254096-98-3[1][3][4]
Molecular Formula C21H26O10[1][3][4]
Molecular Weight 438.43 g/mol [1][5]
IUPAC Name (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one[1]
Appearance Powder[1][5]
Purity >98% (Commercially available)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage Desiccate at -20°C[5]

Isolation and Purification Protocol

The following protocol for the isolation and purification of this compound is adapted from the methodology described by Erst et al. (2021) for the investigation of chemical constituents from Eranthis longistipitata.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered tubers of Eranthis longistipitata.

  • Extraction: The powdered plant material is extracted with chloroform at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude chloroform extract.

Chromatographic Purification
  • Initial Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fraction Pooling: Fractions with similar TLC profiles are pooled together. Fractions containing the target compound are identified by comparison with a reference standard if available, or by subsequent analytical methods.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound are further purified by preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for the separation of such compounds.

    • Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 254 nm or 280 nm).

  • Final Purification and Characterization: The purified fraction corresponding to this compound is collected, and the solvent is evaporated. The purity and identity of the isolated compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Eranthis longistipitata Tubers extraction Chloroform Extraction plant_material->extraction crude_extract Crude Chloroform Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_pooling Fraction Pooling column_chromatography->fraction_pooling prep_hplc Preparative HPLC fraction_pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_ms_nmr HPLC, MS, NMR pure_compound->hplc_ms_nmr

Caption: Isolation and Purification Workflow.

Biological Activity

Cytotoxic Activity

This compound has been reported to exhibit weak cytotoxic activity against several human cancer cell lines. The available quantitative data is summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference(s)
PC-3Prostate Cancer93.91[2]
SK-OV-3Ovarian Cancer>100[2]
H460Lung Cancer>100[2]

The data indicates that this compound has limited direct cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, studies on the structurally similar compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), provide insights into its potential mechanisms of action, particularly in the context of anti-inflammatory and antioxidant effects.

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

Based on the activity of GOMV, it is hypothesized that this compound may exert anti-inflammatory and antioxidant effects through the modulation of the NRF2/ARE signaling pathway.

  • Anti-inflammatory Action: In response to inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively. GOMV has been shown to suppress the expression of iNOS and COX-2. It is plausible that this compound could act similarly, thereby reducing the production of these inflammatory molecules.

  • Antioxidant Action: The transcription factor NRF2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes. GOMV has been demonstrated to activate the NRF2/ARE pathway. This compound may also possess the ability to induce the expression of these cytoprotective genes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

G cluster_inflammatory Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_antioxidant Antioxidant Response LPS LPS iNOS iNOS LPS->iNOS This compound (Hypothesized Inhibition) COX2 COX-2 LPS->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 ROS ROS NRF2 NRF2 ROS->NRF2 This compound (Hypothesized Activation) ARE ARE NRF2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS

Caption: Hypothesized Anti-inflammatory and Antioxidant Pathways.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its direct biological activities are not extensively studied, preliminary data suggests weak cytotoxicity against some cancer cell lines. The primary value of this compound for future research may lie in its potential anti-inflammatory and antioxidant properties, as suggested by studies on structurally related molecules.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the anti-inflammatory, antioxidant, antiviral, and other biological activities of this compound in a variety of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

This technical guide provides a solid foundation for initiating further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to Visamminol-3'-O-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visamminol-3'-O-glucoside is a naturally occurring chromone glycoside found in medicinal plants such as Saposhnikovia divaricata and Eranthis longistipitata. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While research on this specific compound is emerging, this document consolidates available data, including quantitative analyses and relevant experimental methodologies, to serve as a valuable resource for ongoing and future investigations.

Chemical Structure and Properties

This compound is characterized by a furochromone core structure linked to a glucose moiety. Its systematic IUPAC name is (2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one[].

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₆O₁₀[2]
Molecular Weight 438.43 g/mol [2]
CAS Number 2254096-98-3[2]
Appearance Powder[]
Purity >98% (by HPLC)[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage Desiccate at -20°C[2]
SMILES Notation CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O[2]
InChIKey KHWKLNXMSVVKCH-JJDILSOYSA-N[2]

Biological Activities and Quantitative Data

Current research on the biological activities of this compound is limited. The primary reported activity is weak cytotoxicity against specific cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)Reference
PC-3 (Prostate Cancer)93.91[4]
SK-OV-3 (Ovarian Cancer)>100[4]
H460 (Lung Cancer)>100[4]

A structurally related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (OGOMV), has been investigated for its neuroprotective and anti-inflammatory effects. These studies may provide insights into the potential activities of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on general laboratory practices for similar compounds, the following methodologies can be adapted.

Isolation and Purification

This compound can be isolated from its natural sources, such as the roots of Saposhnikovia divaricata. A general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The target compound is purified from the active fraction using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC)[3][5]. A suggested HPLC method for chromone analysis from Saposhnikovia divaricata utilizes a C18 column with a gradient elution of methanol and 0.1% phosphoric acid[3].

Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, SK-OV-3, H460) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 N HCl, to dissolve the formazan crystals[6].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B 24h Incubation C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay Experimental Workflow.

Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, studies on the related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol (OGOMV), suggest potential targets for investigation. OGOMV has been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

A potential experimental approach to investigate the effect of this compound on the PI3K/Akt pathway would involve Western blot analysis.

  • Cell Treatment: Treat relevant cells (e.g., neuronal cells for neuroprotection studies) with this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., total Akt, phosphorylated Akt (p-Akt), and downstream targets like GSK-3β).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of Akt, which indicates pathway activation.

PI3K_Akt_Signaling_Pathway cluster_pathway Potential PI3K/Akt Signaling Pathway Involvement Visamminol This compound (Hypothesized) PI3K PI3K Visamminol->PI3K Modulates? Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

Hypothesized Modulation of the PI3K/Akt Pathway.

Future Directions

The current body of literature on this compound is still in its early stages. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating its efficacy in a broader range of biological assays, including anti-inflammatory, antioxidant, and neuroprotective models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Spectroscopic Characterization: Publishing detailed ¹H and ¹³C NMR data to facilitate its identification and synthesis.

  • Synthetic Methodologies: Developing efficient and scalable synthetic routes to enable further pharmacological studies.

This technical guide provides a foundational understanding of this compound for the scientific community. As more research becomes available, a clearer picture of its therapeutic potential will emerge.

References

Unveiling the Natural Origins of Visamminol-3'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visamminol-3'-O-glucoside, a chromone glycoside, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, methodologies for its isolation and quantification, and an exploration of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Apiaceae and Ranunculaceae families. The principal sources documented in scientific literature are:

  • Saposhnikovia divaricata (Turcz.) Schischk.: Commonly known as Fang Feng in traditional Chinese medicine, the roots of this plant are a significant source of various chromones, including this compound.[1][2][3]

  • Eranthis species: This genus of flowering plants, belonging to the buttercup family (Ranunculaceae), has also been identified as a source of this compound. Specifically, its presence has been detected in Eranthis longistipitata.[4]

  • Ophryosporus axilliflorus Hieron.: This species has also been noted as a source of this compound.

While these sources have been identified, the concentration of this compound can vary depending on factors such as the geographical origin of the plant, time of harvest, and the specific plant part utilized.

Quantitative Data on Related Chromone Glycosides

Direct quantitative data for this compound is not extensively available in the current body of literature. However, to provide a contextual understanding of chromone glycoside content in its primary source, Saposhnikovia divaricata, the following table summarizes quantitative data for other major chromone glycosides found in the plant's roots. These figures are indicative of the general abundance of this class of compounds in the plant material.

CompoundPlant SourcePlant PartMethod of AnalysisConcentration Range (mg/g of dry weight)Reference
prim-O-glucosylcimifuginSaposhnikovia divaricataRootHPLC3.61 - 4.96[3]
4'-O-β-D-glucosyl-5-O-methylvisamminolSaposhnikovia divaricataRootHPLC3.91 - 4.37[3]
CimifuginSaposhnikovia divaricataRootHPLCVaries[5]
5-O-methylvisamminolSaposhnikovia divaricataRootHPLCVaries[6]
sec-O-glucosylhamaudolSaposhnikovia divaricataRootHPLCVaries[6]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound, synthesized from protocols described for chromone glycosides from Saposhnikovia divaricata.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of chromone glycosides from the roots of Saposhnikovia divaricata.

  • Preparation of Plant Material: Air-dried roots of Saposhnikovia divaricata are pulverized into a fine powder.

  • Extraction: The powdered root material is extracted with 70% ethanol at room temperature with continuous stirring for 24 hours. This process is repeated three times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is typically used. The eluent is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected.

  • Final Purification and Characterization: The collected fraction is concentrated to yield purified this compound. The structure and purity of the compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of chromones in Saposhnikovia divaricata extracts, which can be adapted for this compound.[1][4][5][7]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is employed.

  • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of (A) 0.1% phosphoric acid in water and (B) methanol. The gradient program should be optimized to achieve good separation of the target analyte from other components in the extract.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection Wavelength: The UV detector is set to a wavelength of 254 nm for the detection of chromones.[1][3]

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A precisely weighed amount of the plant extract is dissolved in methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Mandatory Visualizations

Biosynthesis of Furochromones in Saposhnikovia divaricata

The following diagram illustrates the recently elucidated biosynthetic pathway of furochromones in Saposhnikovia divaricata. This pathway provides a framework for understanding the formation of the core chromone structure from which this compound is derived.[8][9]

Biosynthetic_Pathway Malonyl_CoA Malonyl-CoA Pentaketide_Chromone Pentaketide Chromone Malonyl_CoA->Pentaketide_Chromone SdPCS Peucenin Peucenin Pentaketide_Chromone->Peucenin SdPC Cimifugin Cimifugin Peucenin->Cimifugin SdCH Visamminol Visamminol Peucenin->Visamminol Multiple Steps Prim_O_Glucosylcimifugin prim-O-Glucosylcimifugin Cimifugin->Prim_O_Glucosylcimifugin SdUGT1 Visamminol_Glucoside This compound Visamminol->Visamminol_Glucoside Glucosyltransferase

Caption: Proposed biosynthetic pathway of major furochromones in Saposhnikovia divaricata.

Experimental Workflow for Isolation and Analysis

The diagram below outlines the general workflow for the extraction, isolation, and quantitative analysis of this compound from its natural sources.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis Plant_Material Powdered Plant Material Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract 70% EtOH N_Butanol_Fraction n-Butanol Fraction Crude_Extract->N_Butanol_Fraction Liquid-Liquid Partitioning Quant_HPLC Quantitative HPLC Crude_Extract->Quant_HPLC Column_Chromatography Silica Gel Column Chromatography N_Butanol_Fraction->Column_Chromatography Prep_HPLC Preparative HPLC (C18) Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (MS, NMR) Pure_Compound->Structural_Elucidation

Caption: General workflow for the isolation and analysis of this compound.

References

Technical Guide: Isolation of 4′-O-β-D-glucosyl-5-O-methylvisamminol from Saposhnikovia divaricata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 4′-O-β-D-glucosyl-5-O-methylvisamminol, a bioactive chromone, from the roots of Saposhnikovia divaricata (Turcz.) Schischk. This document details the experimental protocols, quantitative data, and relevant biological context to support research and development efforts.

Introduction

Saposhnikovia divaricata, commonly known as "Fangfeng" in traditional Chinese medicine, is a perennial herb belonging to the Apiaceae family. Its roots are a rich source of various bioactive compounds, including chromones, coumarins, and polyacetylenes, which have been recognized for their medicinal properties. Among these, 4′-O-β-D-glucosyl-5-O-methylvisamminol has emerged as a compound of significant interest due to its potent anti-inflammatory and potential epigenetic regulatory activities. This guide focuses on a robust methodology for the preparative separation of this valuable natural product.

Recent studies have highlighted the role of 4′-O-β-D-glucosyl-5-O-methylvisamminol as an epigenetic suppressor of histone H3 phosphorylation at serine 10. This mechanism is crucial in mitotic cell cycle progression and the expression of pro-inflammatory genes. By inhibiting the interaction of histone H3 with 14-3-3ε and suppressing Aurora B kinase activity, this compound presents a promising avenue for the development of novel anti-inflammatory and anti-cancer therapeutics.

Data Presentation

The following tables summarize the quantitative data from a representative study on the isolation of 4′-O-β-D-glucosyl-5-O-methylvisamminol and other chromones from Saposhnikovia divaricata.

Table 1: Extraction and Fractionation of Saposhnikovia divaricata Roots

ParameterValue
Starting Plant Material (Dried Roots)1 kg
Extraction Solvent95% Ethanol
Crude Extract Yield210 g
n-butanol Fraction Yield7.48 g

Table 2: Preparative Separation of Chromones from the n-butanol Fraction

CompoundYield (mg)Purity (%)
prim-O-glucosylcimifugin582.8>95
4′-O-β-D-glucosyl-5-O-methylvisamminol 228.9 >95
cimifugin113>95
sec-O-glucosylhamaudol14.5>95
5-O-methylvisamminol4.68>95

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of 4′-O-β-D-glucosyl-5-O-methylvisamminol. The protocol is based on a combination of reverse-phase medium-pressure liquid chromatography (RP-MPLC) and high-performance counter-current chromatography (HPCCC).[1][2]

Plant Material and Extraction
  • Plant Material : 1 kg of dried roots of Saposhnikovia divaricata is pulverized into a coarse powder.

  • Extraction : The powdered root material is extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours.

  • Concentration : The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 210 g).

  • Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with chromone glycosides, is collected and concentrated to yield approximately 7.48 g of a dried powder.[1]

Purification by RP-MPLC and HPCCC

The purification process involves a two-step chromatographic separation: an initial fractionation by RP-MPLC followed by final purification using HPCCC.

  • Instrumentation : An Isolera One MPLC system or equivalent.

  • Column : Biotage SNAP Cartridge KP-C18-HS (120g).

  • Mobile Phase :

    • Solvent A: Acetonitrile

    • Solvent B: Water containing 0.5% acetic acid

  • Gradient Elution :

    • 0-5 min: 90% B

    • 5-45 min: 80-66% B

    • 45-60 min: 73-66% B

    • 60-65 min: 66-5% B

    • 65-81 min: 5% B

  • Flow Rate : 40 mL/min

  • Fraction Collection : Fractions are collected based on the UV chromatogram. Fractions containing 4′-O-β-D-glucosyl-5-O-methylvisamminol are pooled and concentrated.

  • Instrumentation : A preparative HPCCC instrument.

  • Solvent System : A two-phase solvent system composed of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v).[3] The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

  • Sample Preparation : The enriched fraction from RP-MPLC is dissolved in a mixture of the upper and lower phases of the solvent system.

  • Separation Parameters :

    • Revolution Speed : Optimized based on the instrument.

    • Flow Rate : Typically 1.5-2.0 mL/min.

    • Detection : UV detection at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection and Analysis : Fractions are collected, and those containing the target compound are analyzed by HPLC for purity. Fractions with a purity of >95% are pooled and lyophilized to obtain pure 4′-O-β-D-glucosyl-5-O-methylvisamminol.

Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS) : Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are employed for the detailed structural characterization and confirmation by comparison with literature data.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Roots of S. divaricata (1 kg) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract (210 g) extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation n_butanol_fraction n-Butanol Fraction (7.48 g) fractionation->n_butanol_fraction rp_mplc RP-MPLC n_butanol_fraction->rp_mplc enriched_fraction Enriched Fraction rp_mplc->enriched_fraction hpccc HPCCC enriched_fraction->hpccc pure_compound Pure 4'-O-β-D-glucosyl-5-O-methylvisamminol (228.9 mg, >95% purity) hpccc->pure_compound elucidation Structural Elucidation (MS, NMR) pure_compound->elucidation

Caption: Isolation and purification workflow for 4′-O-β-D-glucosyl-5-O-methylvisamminol.

Signaling Pathway

signaling_pathway cluster_nucleus Nucleus histone_h3 Histone H3 h3_p Phosphorylated Histone H3 (Ser10) aurora_b Aurora B Kinase aurora_b->histone_h3 phosphorylates fourteen_three_three 14-3-3ε h3_p->fourteen_three_three binds tf_activation Transcription Factor Activation (e.g., c-Jun) pro_inflammatory_genes Pro-inflammatory Gene Expression tf_activation->pro_inflammatory_genes inflammation_mitosis Inflammation & Mitotic Progression pro_inflammatory_genes->inflammation_mitosis gomv 4'-O-β-D-glucosyl-5-O-methylvisamminol gomv->aurora_b inhibits gomv->fourteen_three_three inhibits interaction with Histone H3 fourteen_three_three->tf_activation

Caption: Proposed mechanism of action for 4′-O-β-D-glucosyl-5-O-methylvisamminol.

References

Detecting Visamminol-3'-O-glucoside in Eranthis Salisb.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the detection of visamminol-3'-O-glucoside in the plant genus Eranthis Salisb. It covers the current state of knowledge, detailed experimental protocols for analysis, and a putative biosynthetic pathway for this furochromone glycoside. This document is intended to serve as a valuable resource for researchers interested in the phytochemistry, pharmacology, and potential therapeutic applications of compounds derived from Eranthis species.

Introduction to this compound and Eranthis Salisb.

The genus Eranthis, belonging to the Ranunculaceae family, comprises several species of perennial herbaceous plants.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this genus, including chromones, furochromones, triterpene saponins, and coumarins.[1] Among these, furochromones are of particular pharmacological interest due to their potential anti-inflammatory, antioxidant, and antiviral activities.[2]

This compound is a furochromone glycoside that has been identified in Eranthis Salisb.[3][4][5] Its detection is a significant step in understanding the chemical profile of these plants and exploring their medicinal potential. This guide focuses on the methodologies and scientific context surrounding the identification of this specific compound.

Quantitative Data Summary

While the presence of this compound in Eranthis longistipitata has been confirmed through qualitative analysis, specific quantitative data for this compound is not extensively available in the current literature.[3] However, studies have documented the diversity of furochromones and other compound classes in the leaves of E. longistipitata.[3] The following table summarizes the classes of compounds identified and highlights the furochromones detected alongside this compound.

Compound ClassDiversity in E. longistipitata LeavesDetected Furochromones in E. longistipitata
Flavonoids27%Khelloside
Fatty acid–related compounds21%Khellin
Furochromones 9% Visnagin
Terpenoids8%Cimifugin
Amino acid–related compounds8%Methoxsalen
Sugars8%5-O-methylvisammioside
Coumarins7%This compound
Quinones6%
Organic acids4%
Alcohols1%
Phenylpropanoids1%
Data sourced from Erst et al., 2022.[3]

Experimental Protocols

The primary method for the detection of this compound in Eranthis Salisb. is Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS).[2][3] Below is a detailed protocol adapted from established methodologies for the analysis of plant secondary metabolites.

Plant Material Collection and Preparation
  • Sample Collection: Collect fresh, healthy leaves of Eranthis longistipitata.

  • Washing and Drying: Gently wash the leaves with deionized water to remove any debris and blot dry.

  • Grinding: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Storage: Store the powdered plant material at -80°C until extraction.

Extraction of this compound
  • Solvent Preparation: Prepare a 70% aqueous ethanol solution (v/v).

  • Extraction: Weigh approximately 1 gram of the powdered plant material and add 10 mL of the 70% ethanol solution.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial for LC-HRMS analysis.

LC-HRMS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (isocratic)

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1500.

    • Resolution: 70,000.

    • Capillary Temperature: 320°C.

    • Sheath Gas and Aux Gas Flow Rates: Optimized for the specific instrument.

  • Data Analysis: Process the raw data using appropriate software (e.g., Xcalibur, Compound Discoverer). Identification of this compound is based on its accurate mass, retention time, and fragmentation pattern compared to a reference standard or database entries.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection of this compound in Eranthis Salisb..

experimental_workflow plant_material Eranthis Salisb. Plant Material (e.g., leaves) extraction Extraction (70% Ethanol, Sonication) plant_material->extraction filtration Filtration (0.22 µm Syringe Filter) extraction->filtration lc_hrms LC-HRMS Analysis filtration->lc_hrms data_analysis Data Analysis (Accurate Mass, Retention Time, Fragmentation) lc_hrms->data_analysis identification Identification of This compound data_analysis->identification

A generalized experimental workflow for this compound detection.
Putative Biosynthetic Pathway

The complete biosynthetic pathway of this compound in Eranthis Salisb. has not been fully elucidated. However, based on the known biosynthesis of furochromones in other plant species, a putative pathway can be proposed. This pathway likely involves the shikimate and phenylpropanoid pathways, leading to the formation of a chromone core, which is then further modified by hydroxylation, prenylation, and glycosylation.

biosynthetic_pathway cluster_core Core Biosynthesis cluster_modification Furochromone Modification cluster_glycosylation Glycosylation shikimate Shikimate Pathway phenylpropanoid Phenylpropanoid Pathway shikimate->phenylpropanoid chromone_synthase Chromone Synthase phenylpropanoid->chromone_synthase chromone_core Chromone Core Structure chromone_synthase->chromone_core hydroxylation Hydroxylation chromone_core->hydroxylation prenylation Prenylation hydroxylation->prenylation cyclization Furan Ring Formation (Cyclization) prenylation->cyclization visamminol_aglycone Visamminol (Aglycone) cyclization->visamminol_aglycone glycosyltransferase UDP-Glycosyltransferase visamminol_aglycone->glycosyltransferase visamminol_glucoside This compound glycosyltransferase->visamminol_glucoside

A putative biosynthetic pathway for this compound in Eranthis Salisb.

Conclusion and Future Directions

The detection of this compound in Eranthis Salisb. opens new avenues for phytochemical and pharmacological research. The methodologies outlined in this guide provide a robust framework for the extraction and analysis of this and other related compounds. Future research should focus on:

  • Quantitative Analysis: Developing and validating a sensitive quantitative method to determine the concentration of this compound in different Eranthis species and plant parts.

  • Biosynthetic Pathway Elucidation: Utilizing transcriptomics and metabolomics to identify and characterize the specific enzymes involved in the biosynthesis of this compound in Eranthis.

  • Pharmacological Screening: Investigating the biological activities of isolated this compound to assess its therapeutic potential.

This in-depth technical guide serves as a foundational resource for advancing our understanding of the chemical constituents of Eranthis Salisb. and harnessing their potential for drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of Visamminol-3'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visamminol-3'-O-glucoside is a naturally occurring furocoumarin glucoside that has been identified in plant species such as Saposhnikovia divaricata and Eranthis longistipitata. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₁H₂₆O₁₀. Its molecular weight is approximately 438.43 g/mol . While some physicochemical data for this compound are available, certain parameters such as melting point and specific optical rotation have not been extensively reported in the literature and warrant further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆O₁₀[1][2][3]
Molecular Weight 438.43 g/mol [2][3]
CAS Number 2254096-98-3[2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Purity >98% (as determined by HPLC)[2][3]
Storage Desiccate at -20°C[2]

Spectroscopic Data:

Detailed spectroscopic data for this compound are not widely available in the public domain. Commercial suppliers indicate that Nuclear Magnetic Resonance (NMR) data is consistent with the proposed structure[2][3]. The UV-Vis spectrum of furocoumarin glucosides typically exhibits two main absorption bands, one in the 240-280 nm region and another in the 300-390 nm region. The Infrared (IR) spectrum is expected to show characteristic peaks for hydroxyl groups (broad band around 3400 cm⁻¹), carbonyl groups (around 1700 cm⁻¹), and C-O bonds.

Experimental Protocols

Isolation and Purification

This compound has been identified as a constituent of Eranthis longistipitata[4]. While the specific, detailed protocol for its isolation from this source is not fully available, a general procedure for the extraction of furocoumarins and their glucosides from plant material can be outlined.

General Protocol for Extraction and Isolation of Furocoumarin Glucosides:

  • Plant Material Preparation: The plant material (e.g., leaves, roots) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent. Given the solubility profile of this compound, polar solvents such as methanol or ethanol, or a mixture with water, are appropriate. The extraction can be performed using various techniques, including maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Furocoumarin glucosides are expected to be enriched in the more polar fractions.

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica gel, C18 reversed-phase silica, or Sephadex. Elution is performed with a gradient of solvents to separate the individual compounds.

  • Final Purification: Fractions containing the target compound are collected, combined, and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

G plant_material Dried & Ground Plant Material extraction Extraction (e.g., Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning polar_fraction Polar Fraction partitioning->polar_fraction column_chromatography Column Chromatography polar_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the quantitative analysis of this compound has not been specifically published. However, based on methods for similar furocoumarin glucosides, a reversed-phase HPLC-DAD (Diode Array Detector) method can be developed.

Proposed HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, with a primary wavelength likely in the range of 310-330 nm, which is characteristic for furocoumarins.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

G sample Sample Solution hplc_system HPLC System sample->hplc_system column C18 Column hplc_system->column detector DAD Detector column->detector chromatogram Chromatogram detector->chromatogram

Figure 2: A simplified workflow for HPLC analysis.
Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay on PC-3 Cells:

  • Cell Seeding: Prostate cancer cells (PC-3) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently agitated to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. The primary reported activity is weak cytotoxicity against certain cancer cell lines.

Table 2: Reported Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Source(s)
PC-3 Prostate Cancer93.91[1][5]
SK-OV-3 Ovarian Cancer>100[1][5]
H460 Lung Cancer>100[1][5]

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The observed weak cytotoxicity could be due to a variety of general mechanisms, but further studies are required to elucidate its precise mode of action. Given that other furocoumarins have been shown to interact with various signaling pathways, including those involved in inflammation and cell proliferation, these would be logical areas for future investigation into the bioactivity of this compound.

G visamminol This compound cell Cancer Cell (PC-3, SK-OV-3, H460) visamminol->cell pathway Modulation of Signaling Pathways (?) visamminol->pathway cytotoxicity Weak Cytotoxicity cell->cytotoxicity pathway->cytotoxicity

Figure 3: Postulated relationship between this compound and its observed biological effect.

Conclusion and Future Directions

Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, optical rotation, and detailed analysis of its NMR, UV-Vis, and IR spectra.

  • Development of Validated Analytical Methods: Establishment of a robust and validated HPLC or UPLC method for its quantification in plant extracts and biological matrices.

  • Elucidation of Biological Mechanisms: Investigation into the specific signaling pathways affected by this compound to understand the basis of its cytotoxic effects and to explore other potential pharmacological activities.

This technical guide serves as a foundational document to encourage and facilitate further research into this interesting natural product.

References

The intricate world of chromone glycoside biosynthesis in plants is a burgeoning field of research, offering significant potential for the development of novel therapeutic agents. These secondary metabolites, widely distributed throughout the plant kingdom, exhibit a remarkable array of biological activities, including anti-inflammatory, antiviral, and antioxidant properties. This technical guide provides an in-depth exploration of the core biosynthetic pathways, key enzymatic players, and regulatory networks governing the production of chromone glycosides in plants, tailored for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

Core Biosynthetic Pathways: From Acetate to Chromone Scaffolds

The biosynthesis of the fundamental chromone structure primarily follows the polyketide pathway, utilizing acetyl-CoA and malonyl-CoA as basic building blocks. Two key type III polyketide synthases (PKSs) have been identified as crucial initiators of this process: Pentaketide Chromone Synthase (PCS) and Aloesone Synthase (ALS).

Pentaketide Chromone Synthase (PCS) Pathway: This pathway is responsible for the formation of pentaketide chromones. PCS catalyzes the condensation of one acetyl-CoA molecule with four molecules of malonyl-CoA to produce 5,7-dihydroxy-2-methylchromone, a key intermediate in the biosynthesis of many chromone derivatives.[1][2]

Aloesone Synthase (ALS) Pathway: ALS is responsible for the synthesis of heptaketide-derived chromones, such as aloesone. This enzyme catalyzes the condensation of one acetyl-CoA with six molecules of malonyl-CoA.[3] PKS3, a multifunctional enzyme from Aloe arborescens, has been shown to produce aloesone as a major product.[4][5]

Following the formation of the basic chromone scaffold, a variety of modifying enzymes, including prenyltransferases, cyclases, methyltransferases, and hydroxylases, introduce further structural diversity.

Glycosylation: The Final Touch

The final step in the biosynthesis of chromone glycosides is the attachment of sugar moieties to the chromone aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). This glycosylation can occur via two main linkages:

  • O-glycosylation: The sugar is attached to a hydroxyl group on the chromone ring.

  • C-glycosylation: The sugar is attached directly to a carbon atom of the chromone ring, forming a more stable C-C bond. Aloesin, a well-known C-glycosyl chromone from Aloe species, is a prominent example.[6][7]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and substrate specificity of the enzymes involved in chromone glycoside biosynthesis are critical for understanding and potentially manipulating their production. The following tables summarize the available quantitative data for key enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Optimal pHOptimal Temp. (°C)Reference
Aloesone Synthase (PKS3)Aloe arborescensMalonyl-CoA880.0001251.426.050[8]
Aloesone O-glucosyltransferase (UGT72B49)Rheum palmatumAloesone30.04 ± 2.560.00092 ± 0.0000330.67.050
Aloesone O-glucosyltransferase (UGT71C1)Arabidopsis thalianaAloesone18.00 ± 1.500.27 ± 0.0115,0007.537

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of chromone glycoside biosynthesis.

Extraction of Chromone Glycosides for HPLC Analysis

This protocol is a general guideline for the extraction of chromone glycosides from plant material, which can be adapted based on the specific plant species and target compounds.

Materials:

  • Fresh or dried plant material (e.g., leaves, roots)

  • Methanol, ethanol, or a mixture of methanol/water

  • Grinder or mortar and pestle

  • Ultrasonic bath (optional)

  • Centrifuge

  • Syringe filters (0.22–0.45 µm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the plant material to a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered plant material in a suitable polar solvent (e.g., methanol, 80% ethanol) in a flask.[7]

    • Seal the flask and agitate it at room temperature for a specified period (e.g., 24-48 hours).

    • For enhanced extraction efficiency, ultrasonication can be employed for a shorter duration (e.g., 30-60 minutes).[9]

  • Filtration and Centrifugation:

    • Filter the extract through filter paper to remove solid plant debris.

    • Centrifuge the filtrate at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining fine particles.

  • Concentration:

    • Transfer the supernatant to a round-bottom flask.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the compounds.

  • Reconstitution and Filtration:

    • Dissolve the dried extract in a known volume of the initial mobile phase used for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter directly into an HPLC vial.[9]

High-Performance Liquid Chromatography (HPLC) for Chromone Glycoside Analysis

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of chromone glycosides.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 150–250 mm × 4.6 mm, 5 µm particle size)[9]

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or 0.3% trifluoroacetic acid (TFA)[9][10]

  • Mobile Phase B: Acetonitrile or methanol

  • A gradient elution is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. The specific gradient profile will need to be optimized for the specific compounds of interest.

Typical HPLC Parameters:

  • Flow rate: 0.5–1.0 mL/min[9]

  • Injection volume: 5–20 µL[9]

  • Column temperature: 25–35°C[9]

  • Detection wavelength: Chromones typically absorb in the range of 220-330 nm. Monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) is recommended.[9][11]

Enzyme Assay for Pentaketide Chromone Synthase (PCS)

This protocol is based on a radiometric assay to measure the activity of PCS by quantifying the incorporation of radiolabeled malonyl-CoA into the chromone product.[12][13]

Materials:

  • Purified recombinant PCS enzyme

  • [2-14C]malonyl-CoA (radiolabeled substrate)

  • Acetyl-CoA (starter molecule)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 20% HCl (to stop the reaction)

  • Ethyl acetate (for product extraction)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • A specific concentration of acetyl-CoA

    • A range of concentrations of [2-14C]malonyl-CoA

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PCS enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 20% HCl.

  • Product Extraction: Extract the reaction products by adding ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Quantification:

    • Transfer a portion of the ethyl acetate (upper) layer containing the radiolabeled product to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time. Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a common method for measuring the activity of UGTs involved in chromone glycosylation using a commercially available bioluminescent assay that detects the release of UDP.[14][15][16][17][18]

Materials:

  • Purified recombinant UGT enzyme

  • Chromone aglycone substrate (e.g., aloesone)

  • UDP-sugar donor (e.g., UDP-glucose)

  • Reaction buffer (e.g., Tris-HCl or HEPES)

  • UDP-Glo™ Glycosyltransferase Assay kit (or similar)

  • Luminometer

Procedure:

  • Glycosyltransferase Reaction Setup:

    • In a white, opaque multiwell plate, set up the glycosyltransferase reaction containing the reaction buffer, UGT enzyme, chromone aglycone, and UDP-sugar.

    • Include appropriate controls (e.g., no enzyme, no aglycone).

  • Incubation: Incubate the plate at the optimal temperature for the UGT (e.g., 37°C) for a specific time.

  • UDP Detection:

    • Add the UDP detection reagent from the commercial kit to each well. This reagent typically contains enzymes that convert the UDP produced into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for the time specified in the kit's protocol (e.g., 60 minutes) to allow the signal to develop.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The amount of UDP produced is proportional to the luminescence signal. A standard curve using known concentrations of UDP should be prepared to quantify the amount of product formed and determine the enzyme's activity.

Gene Expression Analysis by qPCR

This protocol provides a general workflow for analyzing the expression levels of chromone biosynthetic genes in response to stimuli like jasmonate treatment.[19][20][21]

Materials:

  • Plant tissue samples (treated and control)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., PCS, ALS, UGT) and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture in a qPCR plate, containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and diluted cDNA.

    • Include no-template controls (NTCs) for each primer pair.

  • qPCR Run:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Analyze the amplification data using the software provided with the qPCR instrument.

    • Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to one or more stably expressed reference genes.

Signaling Pathways and Regulatory Networks

The biosynthesis of chromone glycosides, like many other secondary metabolites, is tightly regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses. The jasmonate signaling pathway is a key regulator of plant defense responses and has been shown to induce the expression of various secondary metabolite biosynthetic genes.[4][13][17][22][23]

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_receptor SCF-COI1 Complex Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogen Attack) JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_biosynthesis Induces JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_biosynthesis->JA_Ile Conjugation COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits Proteasome 26S Proteasome TF Transcription Factors (e.g., MYC2, AP2/ERF, WRKY) JAZ->TF Represses JAZ->Proteasome Degradation Chromone_Genes Chromone Biosynthetic Genes (e.g., PCS, ALS, UGTs) TF->Chromone_Genes Activates Transcription Chromone_Glycosides Chromone Glycoside Accumulation Chromone_Genes->Chromone_Glycosides Leads to HPLC_Workflow Plant_Material Plant Material Extraction Extraction (Maceration/Ultrasonication) Plant_Material->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Reconstitution Reconstitution & Filtration (0.22 µm filter) Concentration->Reconstitution HPLC HPLC-DAD/MS Analysis Reconstitution->HPLC Data_Analysis Data Analysis (Quantification & Identification) HPLC->Data_Analysis Enzyme_Characterization_Workflow Gene_Identification Candidate Gene Identification (e.g., from transcriptome data) Cloning Cloning & Expression (e.g., in E. coli) Gene_Identification->Cloning Purification Protein Purification (e.g., Affinity Chromatography) Cloning->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification

References

Preliminary Cytotoxicity Profile of Visamminol-3'-O-glucoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity screening of visamminol-3'-O-glucoside, a chromone glycoside isolated from Saposhnikovia divaricata. The document summarizes the available quantitative data, outlines a detailed experimental protocol for cytotoxicity assessment, and presents a hypothesized signaling pathway for its mode of action based on related compounds.

Quantitative Cytotoxicity Data

This compound has demonstrated weak cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from preliminary screenings are presented in Table 1.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines [1][2][3]

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Adenocarcinoma93.91
SK-OV-3Ovarian Cancer>100
H460Lung Cancer>100

Experimental Protocols

While the precise, detailed protocol used to obtain the IC50 values for this compound is not publicly available in full, the following is a comprehensive, generalized protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cytotoxicity. This protocol is based on established methodologies for similar compounds and the cell lines .

Cell Culture and Maintenance
  • Cell Lines: Human prostate adenocarcinoma (PC-3), human ovarian cancer (SK-OV-3), and human lung cancer (H460) cell lines are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in each well should not exceed 0.5%. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the cytotoxicity assay and a hypothesized signaling pathway for the cytotoxic action of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (PC-3, SK-OV-3, H460) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Cytotoxicity Assay Experimental Workflow

hypothetical_signaling_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Signaling (Hypothesized) cluster_mitochondrial Mitochondrial (Intrinsic) Apoptosis Pathway visamminol This compound mapk MAPK Activation (e.g., JNK, ERK) visamminol->mapk bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) visamminol->bcl2_family Direct or Indirect Modulation mapk->bcl2_family Modulation mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Hypothesized Cytotoxic Signaling Pathway

Disclaimer: The signaling pathway presented is hypothetical and based on the known mechanisms of action of structurally related chromone glycosides. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by this compound.

References

Visamminol-3'-O-glucoside: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of visamminol-3'-O-glucoside, a chromone glycoside isolated from medicinal plants such as Saposhnikovia divaricata and species of the genus Eranthis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its physicochemical properties and outlining detailed experimental protocols for its analysis.

Core Physicochemical Properties

This compound (CAS: 2254096-98-3) is a natural compound with a molecular formula of C21H26O10 and a molecular weight of approximately 438.43 g/mol . Its potential biological activities, including weak cytotoxicity against certain cancer cell lines, make its solubility and stability critical parameters for experimental design and formulation development.[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by commercial suppliers. The compound is generally soluble in a range of organic solvents. To aid researchers, the known qualitative solubility and recommendations for dissolution are summarized in Table 1.

Table 1: Qualitative Solubility of this compound

SolventSolubilityDissolution Notes
Dimethyl Sulfoxide (DMSO)Soluble-
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-
General Recommendation-For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2]
Stability Profile

Table 2: Stability and Storage of this compound

ConditionStabilityRecommendations
Long-term Storage (as solid)≥ 2 yearsStore at -20°C.
Stock Solution StorageSeveral monthsPrepare in a suitable solvent and store at -20°C.[2]

Experimental Protocols

Given the limited quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility and stability of this compound. These methodologies are based on standard practices for natural product analysis.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of different pH, ethanol) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/Filter suspension C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify by HPLC-UV F->G H Calculate solubility G->H

Workflow for shake-flask solubility determination.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% hydrogen peroxide (H2O2) and store at room temperature.

    • Thermal Degradation: Incubate a solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose a solution to UV and visible light as per ICH guidelines.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2).

G cluster_stress Forced Degradation Conditions Start Prepare Stock Solution Acid Acidic (HCl) Start->Acid Base Alkaline (NaOH) Start->Base Oxidation Oxidative (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Sampling Sample at Time Intervals (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Kinetics Determine Degradation Kinetics (k, t1/2) Analysis->Kinetics

Experimental workflow for forced degradation studies.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the source plant, Saposhnikovia divaricata, and other chromone glycosides provides valuable insights into its potential biological targets. These compounds are often associated with the modulation of inflammatory responses.

Network pharmacology and experimental studies on extracts from Saposhnikovia divaricata have implicated several key signaling pathways in its therapeutic effects, particularly in the context of inflammatory conditions like rheumatoid arthritis and allergic reactions.[3][4][5][6][7] These pathways represent promising areas for future investigation of this compound's mechanism of action.

Potential signaling pathways include:

  • TNF-α Signaling Pathway: A critical pathway in systemic inflammation.[3][5][7]

  • RAGE Signaling Pathway: The Receptor for Advanced Glycation End-products pathway is involved in inflammatory responses.[3][5][7]

  • PI3K-Akt Signaling Pathway: A key pathway in cell proliferation, survival, and inflammation.[4][6]

  • MAPK Signaling Pathway: Mitogen-activated protein kinase pathways are crucial in cellular responses to external stimuli and are involved in inflammation.[4][6][8][9]

G cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes V3G This compound (Potential Actions) TNF TNF-α Pathway V3G->TNF Inference from related compounds RAGE RAGE Pathway V3G->RAGE Inference from related compounds PI3K PI3K-Akt Pathway V3G->PI3K Inference from related compounds MAPK MAPK Pathway V3G->MAPK Inference from related compounds Inflammation Modulation of Inflammation TNF->Inflammation Proliferation Regulation of Cell Proliferation TNF->Proliferation Immune Immune Response Modulation TNF->Immune RAGE->Inflammation RAGE->Proliferation RAGE->Immune PI3K->Inflammation PI3K->Proliferation PI3K->Immune MAPK->Inflammation MAPK->Proliferation MAPK->Immune

Inferred signaling pathways for this compound.

Conclusion

This compound presents an interesting profile for researchers in natural product chemistry and drug discovery. This guide consolidates the currently available solubility and stability information and provides robust, standardized protocols for its further characterization. The elucidation of its quantitative solubility and detailed stability profile, along with the investigation of its effects on inflammatory signaling pathways, will be critical for unlocking its full therapeutic potential.

References

Methodological & Application

analytical methods for visamminol-3'-O-glucoside quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Visamminol-3'-O-glucoside is a chromone glycoside found in the roots of Saposhnikovia divaricata, a plant widely used in traditional medicine. The quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic studies in drug development. This application note describes a detailed protocol for the quantitative analysis of this compound in plant extracts and other relevant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for structurally related chromone glycosides also found in Saposhnikovia divaricata.

Analytical Principle

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used with a gradient elution of acetonitrile and water, both containing a small percentage of formic or phosphoric acid to ensure good peak shape. Quantification is achieved by UV detection at 254 nm, a wavelength at which chromone glycosides exhibit strong absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed using a certified reference standard. While specific validation data for this compound is not widely published, the validation parameters presented are based on methods validated for similar chromone glycosides from the same plant matrix and are expected to be comparable.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on data from analogous compounds.

Table 1: HPLC Method Validation Parameters (Expected Values)

ParameterExpected Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (Recovery)97.0% - 103.0%
Precision (RSD%)< 2.0%
SpecificityNo interference at the retention time of the analyte

Table 2: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Saposhnikovia divaricata root)
  • Grinding: Grind the dried roots of Saposhnikovia divaricata into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of 50% ethanol.[1][4]

    • Perform ultrasonic extraction for 30 minutes at room temperature.[1]

    • Alternatively, reflux extraction with 70% methanol for 2 hours can be employed.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standard_prep Standard Preparation plant_material Dried Saposhnikovia divaricata Root grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (50% Ethanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve Construction calibration_curve->quantification ref_std This compound Reference Standard stock_sol Primary Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standard Solutions stock_sol->working_std working_std->calibration_curve

Caption: Experimental workflow for the quantification of this compound.

Analytical_Logic compound This compound (in sample matrix) hplc_separation HPLC Separation (Reverse Phase) compound->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection peak_area Peak Area Measurement uv_detection->peak_area concentration Concentration Determination peak_area->concentration calibration Calibration Curve (Known Concentrations) calibration->concentration

Caption: Logical relationship of the analytical quantification process.

References

Application and Protocol for the Analysis of Chromone Glycosides by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone glycosides are a diverse class of naturally occurring phenolic compounds found in a variety of plants and fungi.[1] They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, making them promising candidates for drug discovery and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of chromone glycosides in complex matrices. This document provides a detailed protocol for the analysis of chromone glycosides using HPLC-MS, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is designed for the extraction of chromone glycosides from dried plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol in water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Mass Range m/z 100-1000
Data Acquisition Full scan and product ion scan (MS/MS)

Data Presentation

Quantitative Data for Representative Chromone Glycosides

The following table summarizes typical quantitative data for chromone glycosides. Note that these values can vary depending on the specific instrumentation and experimental conditions.

CompoundRetention Time (min)[M-H]⁻ (m/z)Key Fragment Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
Aloesin12.5393.1303.1, 273.1, 243.15.015.0
Isovitexin18.2431.1311.1, 341.12.57.5
Mangiferin15.8421.1301.1, 331.13.09.0
Neomangiferin14.1583.1421.1, 301.14.012.0
Swertisin20.1445.1325.1, 355.12.06.0
Mass Spectrometry Fragmentation Patterns

The structural elucidation of chromone glycosides by MS/MS is dependent on their fragmentation patterns. A key distinction is made between O-glycosides and C-glycosides.

  • O-Glycosides: The glycosidic bond between the sugar and the aglycone is relatively weak and readily cleaves, resulting in a neutral loss of the sugar moiety (e.g., 162 Da for hexose).[2]

  • C-Glycosides: The C-C bond between the sugar and the aglycone is much stronger and does not typically cleave. Instead, fragmentation occurs within the sugar ring, leading to characteristic cross-ring cleavages.[2][3][4] Common neutral losses from the sugar moiety of C-glycosides include 90 Da and 120 Da.[2]

Visualizations

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Analysis start Plant Material extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS Detection (ESI) hplc->ms msms MS/MS Fragmentation ms->msms quantification Quantification ms->quantification identification Compound Identification msms->identification

Caption: Experimental workflow for chromone glycoside analysis.

Signaling Pathway (Illustrative Example)

The following diagram illustrates a hypothetical signaling pathway that could be investigated in response to treatment with a chromone glycoside.

Signaling_Pathway CG Chromone Glycoside Receptor Cell Surface Receptor CG->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene Response Biological Response Gene->Response

Caption: Hypothetical signaling pathway of a chromone glycoside.

References

Application Notes and Protocols for the Enzymatic Synthesis of O-Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of O-glycosides represents a powerful and increasingly adopted strategy in glycobiology and drug development. This approach offers unparalleled stereo- and regioselectivity, mimicking nature's own precision in constructing complex carbohydrate structures. These application notes provide an overview of the key enzymatic methods, detailed experimental protocols, and quantitative data to guide researchers in the efficient synthesis of O-glycosides for various applications, from fundamental research to the development of novel therapeutics.

Introduction to Enzymatic O-Glycosylation

O-glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue in a protein, is a critical post-translational modification that governs a vast array of biological processes.[1][2] The resulting O-glycans play pivotal roles in protein folding, stability, cell signaling, and immune responses.[1][2] Consequently, the ability to synthesize defined O-glycosides is essential for elucidating their functions and for developing novel glycan-based drugs and vaccines.[3][4][5]

Enzymatic methods provide a green and efficient alternative to traditional chemical synthesis, which often involves complex protection and deprotection steps.[4][5] The primary enzymes employed are glycosyltransferases and glycosidases (including engineered versions like glycosynthases).[4] Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule, forming a specific glycosidic linkage.[1] Glycosidases, which naturally hydrolyze glycosidic bonds, can be manipulated to catalyze their formation through transglycosylation reactions.[4][5] Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the precision of enzymatic catalysis, have also emerged as a robust strategy for constructing complex O-glycopeptides.[3][4][5][6]

Key Enzymatic Strategies and Applications

Several enzymatic strategies have been developed for the synthesis of O-glycosides, each with its own advantages and applications.

  • Glycosyltransferases (GTs): These enzymes are nature's primary tools for glycan biosynthesis and offer high fidelity in creating specific linkages.[1] They are central to chemoenzymatic methods for building complex O-glycans step-by-step.[3][6]

  • Endoglycosidases: These enzymes can be used in a convergent approach to transfer an entire oligosaccharide chain to a peptide or protein acceptor, significantly streamlining the synthesis of complex glycoproteins.[4][5]

  • One-Pot Multi-Enzyme (OPME) Systems: This elegant strategy involves combining multiple enzymes in a single reaction vessel to perform a cascade of reactions, enabling the synthesis of complex glycans from simple precursors without the need for isolating intermediates.[7][8]

These enzymatic methods are instrumental in various research and development areas:

  • Drug Discovery and Development: Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and small molecules.[9] Enzymatic synthesis allows for the creation of libraries of glycovariants to optimize drug efficacy and safety.

  • Functional Glycomics: Access to structurally defined O-glycosides is crucial for studying their roles in biological processes, such as the Notch signaling pathway, which is critical for cell fate determination.[10]

  • Vaccine Development: The synthesis of well-defined tumor-associated carbohydrate antigens (TACAs), which are often O-glycans, is a key step in the development of cancer vaccines.[3]

Experimental Protocols

This section provides detailed protocols for key experiments in the enzymatic synthesis of O-glycosides.

Protocol 1: General Glycosyltransferase Activity Assay

This protocol describes a colorimetric assay to determine the activity of a glycosyltransferase by measuring the release of inorganic phosphate from the nucleotide sugar donor.[11][12][13][14]

Materials:

  • Glycosyltransferase of interest

  • Acceptor substrate (e.g., a peptide or a small molecule with a hydroxyl group)

  • Donor substrate (e.g., UDP-Galactose, UDP-Glucose)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Divalent cation (e.g., 10 mM MnCl₂)

  • Phosphatase (e.g., ectonucleoside triphosphate diphosphohydrolase)

  • Malachite green-based phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, divalent cation, acceptor substrate, and glycosyltransferase in a microcentrifuge tube.

  • Initiate the reaction by adding the donor substrate.

  • Incubate the reaction at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of the phosphatase solution.

  • Incubate for a further 15-20 minutes at 37°C to allow for the complete release of inorganic phosphate.

  • Add the malachite green reagent to the reaction mixture and incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in the enzymatic reaction.

Data Analysis:

The amount of product formed is directly proportional to the amount of inorganic phosphate released. The specific activity of the glycosyltransferase can be calculated using the following formula:

Specific Activity (U/mg) = (μmol of product formed) / (time (min) x mg of enzyme)

Component Stock Concentration Final Concentration
Reaction Buffer (Tris-HCl, pH 7.4)1 M50 mM
Divalent Cation (MnCl₂)1 M10 mM
Acceptor Substrate10 mM0.5 mM
Donor Substrate (UDP-sugar)10 mM0.5 mM
Glycosyltransferase1 mg/mL5-10 µg/mL
Phosphatase1 U/µL0.1 U/µL

Table 1: Typical reaction conditions for a glycosyltransferase assay.

Protocol 2: One-Pot Multi-Enzyme (OPME) Synthesis of a β-Glucoside

This protocol outlines a general procedure for the synthesis of a β-glucoside using a three-enzyme cascade system for UDP-sugar synthesis, UTP regeneration, and glycosylation.[7]

Materials:

  • Sucrose synthase

  • UDP-sugar pyrophosphorylase

  • Glycosyltransferase specific for the acceptor

  • Acceptor molecule (e.g., p-nitrophenol)

  • Sucrose

  • Uridine triphosphate (UTP) (catalytic amount)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Divalent cation (e.g., 10 mM MgCl₂)

  • HPLC system for product analysis

Procedure:

  • Combine the reaction buffer, acceptor molecule, sucrose, UTP, and divalent cation in a reaction vessel.

  • Add the three enzymes (sucrose synthase, UDP-sugar pyrophosphorylase, and glycosyltransferase) to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, terminate it by adding an organic solvent (e.g., methanol) or by heat inactivation.

  • Purify the product using column chromatography (e.g., silica gel or reversed-phase).

  • Characterize the purified product by NMR and mass spectrometry.

Component Stock Concentration Final Concentration Yield (%)
Acceptor (p-nitrophenol)1 M30 mM>90
Sucrose1 M50 mM-
UTP100 mM1 mM-
Sucrose Synthase10 mg/mL0.1 mg/mL-
UDP-sugar pyrophosphorylase10 mg/mL0.1 mg/mL-
Glycosyltransferase10 mg/mL0.2 mg/mL-

Table 2: Example reaction components and yield for OPME synthesis of p-nitrophenyl-β-D-glucoside.[7]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare Reaction Mixture (Buffer, Acceptor, Cations) B Add Glycosyltransferase A->B C Initiate with Donor Substrate B->C D Incubate at 37°C C->D E Add Phosphatase D->E F Add Malachite Green Reagent E->F G Measure Absorbance F->G

Caption: Workflow for a colorimetric glycosyltransferase assay.

opme_workflow cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Sucrose Sucrose SS Sucrose Synthase Sucrose->SS UDP UDP UDP->SS Acceptor Acceptor Molecule GT Glycosyltransferase Acceptor->GT UDP_Glc UDP-Glucose SS->UDP_Glc UTP -> UDP Fructose Fructose SS->Fructose O_Glycoside O-Glycoside GT->O_Glycoside UDP_out UDP GT->UDP_out UDP_Glc->GT

Caption: One-Pot Multi-Enzyme (OPME) synthesis of an O-glycoside.

notch_pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Notch_unfolded Unfolded Notch Receptor POGLUT1 POGLUT1 Notch_unfolded->POGLUT1 O-glucosylation Notch_O_Glc O-glucosylated Notch POGLUT1->Notch_O_Glc Notch_processed Further Glycosylation Notch_O_Glc->Notch_processed Transport Notch_mature Mature Notch Receptor Notch_processed->Notch_mature Trafficking Signaling Downstream Signaling Notch_mature->Signaling Ligand Ligand Ligand->Notch_mature Binding

Caption: Role of O-glucosylation in Notch signaling pathway maturation.

Data Presentation

The following tables summarize quantitative data from representative enzymatic O-glycosylation reactions.

Enzyme Donor Substrate Acceptor Substrate Product Yield (%) Reference
β4GalT7UDP-GalXylosylated GlycopeptideGal-Xyl Glycopeptide-[15]
Glycosyltransferase (mutant)pNP-GlcAp-nitrophenolpNP-Glucuronide>90[7]
Glycosyltransferase (mutant)pNP-Glcp-nitrophenolpNP-Glucoside>90[7]

Table 3: Examples of Glycosyltransferase-catalyzed reactions.

Enzyme System Key Enzymes Product Titer (g/L) Reference
OPME for β-glucuronideUDP-sugar synthase, UTP regeneration enzyme, GlycosyltransferasepNP-Glucuronide5.95[7]
OPME for β-glucosideUDP-sugar synthase, UTP regeneration enzyme, GlycosyltransferasepNP-Glucoside8.13[7]

Table 4: Quantitative outcomes of One-Pot Multi-Enzyme (OPME) systems.

Conclusion

The enzymatic synthesis of O-glycosides offers a highly efficient, selective, and scalable approach for producing complex and well-defined glycoconjugates. The protocols and data presented in these application notes provide a solid foundation for researchers to implement these powerful techniques in their own laboratories. As our understanding of the glyco-code continues to expand, the enzymatic synthesis of O-glycosides will undoubtedly play an increasingly vital role in advancing our knowledge of biology and in the development of the next generation of therapeutics and diagnostics.

References

Application Notes and Protocols for the Total Chemical Synthesis of Visamminol-3'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Visamminol-3'-O-glucoside is a naturally occurring furanochromone glycoside. While its biological activities are a subject of ongoing research, the total synthesis of this complex molecule presents a significant challenge and a valuable opportunity for the development of synthetic methodologies applicable to other bioactive natural products. To date, a complete total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed, proposed synthetic route based on well-established and analogous chemical transformations. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to achieve the first total synthesis of this target molecule.

The proposed retrosynthetic analysis breaks down the target molecule into two key fragments: the aglycone, visamminol, and a suitable glucose donor. The forward synthesis will therefore focus on the construction of the visamminol core, followed by a stereoselective glycosylation and final deprotection.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is divided into three main stages:

  • Synthesis of the Visamminol Aglycone: This multi-step process begins with the formation of a chromone core, followed by the construction of the dihydrofuran ring and subsequent functional group manipulations to install the required hydroxyl groups with the correct stereochemistry.

  • Stereoselective Glycosylation: This crucial step involves the coupling of the protected visamminol aglycone with a protected glucose donor to form the desired O-glycosidic bond.

  • Final Deprotection: The synthesis is completed by the removal of all protecting groups to yield the final natural product, this compound.

Data Presentation

Table 1: Summary of Proposed Synthetic Reactions for this compound

StepReactionStarting Material(s)Key Reagents and ConditionsProduct
I Chromone Formation (Baker-Venkataraman Rearrangement) 2,4-Dihydroxyacetophenone, Acetic Anhydride1. Acetic anhydride, Pyridine; 2. KOH, Pyridine; 3. H2SO4 (cat.), Acetic acid, heat5,7-Dihydroxy-2-methylchromone
II Regioselective Allylation 5,7-Dihydroxy-2-methylchromoneAllyl bromide, K2CO3, Acetone, reflux7-Allyloxy-5-hydroxy-2-methylchromone
III Claisen Rearrangement 7-Allyloxy-5-hydroxy-2-methylchromoneN,N-Dimethylaniline, heat8-Allyl-5,7-dihydroxy-2-methylchromone
IV Dihydrofuran Ring Formation 8-Allyl-5,7-dihydroxy-2-methylchromone1. OsO4 (cat.), NMO; 2. TsCl, Pyridine; 3. NaH, THFProtected Dihydrofuranochromone
V Diastereoselective Dihydroxylation Protected DihydrofuranochromoneOsO4 (cat.), NMO, acetone/waterProtected Visamminol
VI Regioselective Protection Protected VisamminolBenzyl bromide, K2CO3, AcetoneO-Benzylated Visamminol
VII Glycosylation (Koenigs-Knorr Reaction) O-Benzylated Visamminol, AcetobromoglucoseAg2CO3, CH2Cl2, molecular sievesProtected this compound
VIII Deprotection Protected this compound1. NaOMe, MeOH; 2. H2, Pd/CThis compound

Experimental Protocols

Stage 1: Synthesis of the Visamminol Aglycone

Protocol for Step I: 5,7-Dihydroxy-2-methylchromone

This protocol is based on the well-established Baker-Venkataraman rearrangement for the synthesis of chromone cores.[1][2][3][4]

  • Acetylation of 2,4-Dihydroxyacetophenone: To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the acetylated product.

  • Baker-Venkataraman Rearrangement: Dissolve the acetylated product (1.0 eq) in pyridine (5-10 vol) and add powdered KOH (3.0 eq). Heat the mixture at 50-60 °C for 2-3 hours. Monitor the formation of the diketone intermediate by TLC. After cooling, acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Cyclization to Chromone: Dissolve the crude diketone in glacial acetic acid (10-20 vol) and add a catalytic amount of concentrated sulfuric acid. Heat the mixture at 100 °C for 1-2 hours. Monitor the cyclization by TLC. After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry to afford 5,7-dihydroxy-2-methylchromone.

Protocol for Step II-IV: Construction of the Dihydrofuran Ring

This sequence involves a regioselective allylation, a Claisen rearrangement to introduce the allyl group at the C8 position, and subsequent cyclization.[5][6][7]

  • 7-Allyloxy-5-hydroxy-2-methylchromone (Step II): To a solution of 5,7-dihydroxy-2-methylchromone (1.0 eq) in dry acetone (20 vol), add anhydrous K2CO3 (1.5 eq) and allyl bromide (1.1 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 7-allyloxy product.

  • 8-Allyl-5,7-dihydroxy-2-methylchromone (Step III): Heat the 7-allyloxy-5-hydroxy-2-methylchromone (1.0 eq) in N,N-dimethylaniline (5-10 vol) at 180-200 °C for 3-4 hours under a nitrogen atmosphere. Monitor the rearrangement by TLC. After cooling, dissolve the mixture in ethyl acetate and wash with 1M HCl to remove the N,N-dimethylaniline. Wash with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify by column chromatography to yield the C8-allyl chromone.

  • Protected Dihydrofuranochromone (Step IV):

    • Dihydroxylation: To a solution of the 8-allyl chromone (1.0 eq) in a mixture of acetone and water (10:1, 20 vol), add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of OsO4 (0.02 eq). Stir at room temperature for 12-24 hours. Quench the reaction with a saturated solution of Na2S2O3. Extract with ethyl acetate, wash with brine, dry, and concentrate to give the crude diol.

    • Cyclization: The crude diol can be cyclized to the dihydrofuran ring through a two-step process involving selective tosylation of the primary alcohol followed by base-induced intramolecular cyclization.

Protocol for Step V: Diastereoselective Dihydroxylation

This step is crucial for establishing the stereochemistry of the two hydroxyl groups on the dihydrofuran ring side chain. A directed dihydroxylation approach can be employed.

  • To a solution of the protected dihydrofuranochromone with an allylic alcohol moiety in a mixture of t-BuOH and water (1:1, 20 vol) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene). Stir vigorously at 0 °C until the reaction is complete (monitor by TLC). Quench the reaction by adding solid sodium sulfite and stir for 1 hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with 2M KOH, water, and brine. Dry over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the protected visamminol.

Protocol for Step VI: Regioselective Protection of Visamminol

To ensure regioselective glycosylation at the 3'-hydroxyl group, the other phenolic hydroxyl group must be protected.

  • To a solution of the protected visamminol (1.0 eq) in dry acetone (20 vol), add anhydrous K2CO3 (2.0 eq) and benzyl bromide (1.2 eq). Reflux the mixture for 6-8 hours, monitoring by TLC. Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the O-benzylated visamminol.

Stage 2: Stereoselective Glycosylation

Protocol for Step VII: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic and reliable method for the formation of O-glycosidic bonds.[8][9][10]

  • Preparation of Acetobromoglucose: Acetobromoglucose can be prepared from D-glucose by treatment with acetic anhydride and HBr.[11]

  • Glycosylation: To a stirred suspension of the O-benzylated visamminol (1.0 eq), freshly prepared silver carbonate (2.0 eq), and activated molecular sieves (4 Å) in anhydrous dichloromethane (20 vol) under a nitrogen atmosphere, add a solution of acetobromoglucose (1.5 eq) in anhydrous dichloromethane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24-48 hours in the dark. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate and purify the residue by column chromatography to yield the protected this compound.

Stage 3: Final Deprotection

Protocol for Step VIII: Deprotection

The final step involves the removal of the acetyl and benzyl protecting groups.

  • Deacetylation: Dissolve the protected glucoside (1.0 eq) in dry methanol (20 vol) and add a catalytic amount of sodium methoxide solution (0.1 eq of a 0.5 M solution in methanol). Stir at room temperature for 2-4 hours, monitoring by TLC. Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

  • Debenzylation: Dissolve the deacetylated product in methanol or ethanol (20 vol) and add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12-24 hours. Monitor the reaction by TLC. Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate and purify by column chromatography or recrystallization to afford the final product, this compound.

Visualization of Workflow and Key Mechanisms

Total_Synthesis_Workflow cluster_aglycone Stage 1: Visamminol Aglycone Synthesis cluster_glycosylation Stage 2: Glycosylation cluster_deprotection Stage 3: Deprotection A 2,4-Dihydroxy- acetophenone B 5,7-Dihydroxy- 2-methylchromone A->B Baker-Venkataraman Rearrangement C 7-Allyloxy-5-hydroxy- 2-methylchromone B->C Allylation D 8-Allyl-5,7-dihydroxy- 2-methylchromone C->D Claisen Rearrangement E Protected Dihydrofuranochromone D->E Dihydrofuran Formation F Protected Visamminol E->F Dihydroxylation G O-Benzylated Visamminol F->G Benzylation I Protected Visamminol- 3'-O-glucoside G->I Koenigs-Knorr Reaction H Acetobromoglucose H->I J This compound I->J Deacetylation & Debenzylation

Caption: Proposed workflow for the total synthesis of this compound.

Glycosylation_Mechanism Aglycone R-OH Visamminol Derivative Intermediate Oxocarbenium Ion Intermediate Aglycone->Intermediate Nucleophilic Attack Donor AcO...O...Br Acetobromoglucose Donor->Intermediate + Ag+ Promoter Ag2CO3 Promoter->Intermediate Product Protected Glucoside Intermediate->Product - H+

Caption: Key steps in the proposed Koenigs-Knorr glycosylation reaction.

References

Application Notes and Protocols for Visamminol-3'-O-glucoside in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visamminol-3'-O-glucoside is a chromone glycoside isolated from the plant Saposhnikovia divaricata.[1] Current research on the direct applications of this compound in cancer research is in its preliminary stages. The available data primarily focuses on its cytotoxic effects on a limited number of cancer cell lines. As a member of the chromone glycoside family, it belongs to a class of compounds that are of growing interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antiproliferative activities.[2][3] This document summarizes the current state of knowledge on this compound's anticancer applications and provides generalized protocols relevant to its preliminary investigation.

Data Presentation

The primary quantitative data available for this compound pertains to its in vitro cytotoxicity.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer93.91[1]
SK-OV-3Ovarian Cancer>100[1]
H460Lung Cancer>100[1]

Note: The data indicates that this compound exhibits weak cytotoxic activity against the tested cell lines.[1] Further investigation into a broader range of cancer cell lines and in vivo models is required to fully elucidate its anticancer potential.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound in the context of cancer. The weak cytotoxicity suggests that its direct impact on major cancer-related signaling pathways may be limited, or that it may act through mechanisms not yet investigated.

Experimental Protocols

The following are generalized protocols for experiments commonly used to assess the anticancer properties of natural compounds. These are not specific to this compound but can be adapted for its study.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.

1. Materials:

  • Cancer cell lines (e.g., PC-3, SK-OV-3, H460)
  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
  • This compound (stock solution in DMSO)
  • 96-well plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • DMSO (cell culture grade)
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of this compound in complete medium from the stock solution.
  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
  • Incubate for 48-72 hours.
  • MTT Assay:
  • After incubation, add 20 µL of MTT solution to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes.
  • Data Acquisition:
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value by plotting a dose-response curve.

Visualizations

As no specific signaling pathways for this compound have been identified, a generalized workflow for screening natural compounds for anticancer activity is provided below.

anticancer_screening_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Natural Product Library (e.g., from Saposhnikovia divaricata) B Initial Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) A->B C Hit Identification (Compounds with significant activity) B->C D Dose-Response Analysis (IC50 Determination) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot, qPCR) E->G F->G H Animal Model Studies (e.g., Xenograft models) G->H I Toxicity and Efficacy Evaluation H->I J Lead Compound for Further Development I->J

General workflow for anticancer drug discovery from natural products.

Conclusion

The exploration of this compound in cancer research is at a very early stage. The currently available data on its weak cytotoxicity suggests that it may not be a potent direct anticancer agent. However, further studies are warranted to investigate its effects on a wider range of cancer cell lines, its potential synergistic effects with other chemotherapeutic agents, and its impact on other aspects of cancer biology, such as inflammation and angiogenesis, given the known activities of other compounds from Saposhnikovia divaricata. The protocols and workflow provided here serve as a general guide for researchers interested in pursuing further investigation into the potential applications of this compound in cancer research.

References

Preparing Stock Solutions of Visamminol-3'-O-glucoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visamminol-3'-O-glucoside is a natural chromone glycoside with potential applications in various fields of biomedical research. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, along with important considerations for storage and handling.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValueSource
CAS Number 2254096-98-3[1][2][3]
Molecular Formula C₂₁H₂₆O₁₀[2][3]
Molecular Weight 438.43 g/mol [1]
Appearance Powder[1]
Purity >98%[1]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity of this compound.

SolventSolubilityNotes
DMSO Soluble. While specific data for this compound is not readily available, a structurally similar compound, 5-O-Methylvisammioside, is soluble in DMSO at 50 mg/mL (110.51 mM). This suggests a high solubility for this compound as well.For complete dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
Ethanol Information not available.
Water Information not available. Direct dissolution in aqueous buffers is not recommended without first dissolving in an organic solvent.
Other Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1]

Storage Conditions:

  • Solid Compound: Store desiccated at -20°C for long-term stability (≥ 2 years).[2]

  • Stock Solutions: Aliquot into single-use volumes and store at -20°C for several months or at -80°C for extended periods.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Water bath or incubator at 37°C

  • (Optional) Ultrasonic bath

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • moles x Molecular Weight ( g/mol ) = mass (g)

      • 0.00001 moles x 438.43 g/mol = 0.00438 g = 4.38 mg

  • Dissolve: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 4.38 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not readily dissolve, warm the solution at 37°C for a short period and/or place it in an ultrasonic bath.[1]

  • Aliquot: Dispense the stock solution into smaller, single-use, sterile tubes to avoid contamination and multiple freeze-thaw cycles.

  • Store: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions

For most cell-based experiments, the high concentration of DMSO in the stock solution must be diluted to a non-toxic level (typically ≤ 0.1% v/v) in the final culture medium.

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer to achieve the desired final concentration.

    • Example for a 10 µM working solution:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM solution.

      • Then, add 100 µL of the 100 µM solution to 900 µL of culture medium to obtain a final concentration of 10 µM.

Recommended Working Concentrations

Based on studies of structurally similar glucoside compounds used in in vitro assays, a starting concentration range of 1 to 100 µM is recommended for exploratory experiments.[4][5] The optimal concentration will depend on the specific cell type and experimental endpoint. It is always advisable to perform a dose-response experiment to determine the optimal working concentration for your specific assay.

Visualization of Experimental Workflow

Stock_Solution_Preparation Workflow for Preparing this compound Stock and Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh solid This compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex to dissolve (apply heat/sonication if needed) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store_stock 5. Store at -20°C or -80°C aliquot->store_stock thaw 1. Thaw a stock solution aliquot store_stock->thaw For Experimental Use dilute 2. Perform serial dilutions in culture medium/buffer thaw->dilute use 3. Use in experiment dilute->use

References

Application Notes and Protocols: Visamminol-3'-O-glucoside as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visamminol-3'-O-glucoside is a naturally occurring chromone glycoside first isolated from Saposhnikovia divaricata.[1] As a purified phytochemical, it serves as a critical chemical standard for various applications in natural product research, quality control, and pharmacological studies. Its availability as a high-purity reference material enables accurate quantification, identification, and bioactivity assessment of herbal extracts and related pharmaceutical preparations. These application notes provide detailed protocols for the use of this compound as a chemical standard, along with relevant physicochemical data and insights into its biological context.

Physicochemical Properties and Handling

This compound is commercially available as a high-purity (>98% by HPLC) powder. Proper handling and storage are crucial to maintain its integrity as a chemical standard.

PropertyValueSource
CAS Number 2254096-98-3[2]
Molecular Formula C₂₁H₂₆O₁₀[2]
Molecular Weight 438.43 g/mol [2]
Appearance Powder[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2]
Storage Store desiccated at -20°C. Stock solutions can be stored at -20°C for several months.[2]

Applications in Chemical Analysis

As a certified reference material, this compound is primarily used for the qualitative and quantitative analysis of complex mixtures, such as plant extracts.

Qualitative Analysis by UPLC-QTOF-MS

Objective: To identify this compound in a sample matrix based on its accurate mass and fragmentation pattern.

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 1 µg/mL.

  • Sample Preparation: Extract the sample of interest (e.g., powdered Saposhnikovia divaricata root) with 50% ethanol using ultrasonication. Filter the extract through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan MS and targeted MS/MS data for the [M+H]⁺ ion of this compound (m/z 439.1553).

  • Data Analysis: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of the this compound standard. The accurate mass and fragmentation pattern should match for positive identification.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prep Prepare this compound Standard (1 µg/mL) UPLC UPLC Separation (C18 column, gradient elution) Standard Prep->UPLC Sample Prep Extract Sample and Filter (0.22 µm) Sample Prep->UPLC MS QTOF-MS Detection (ESI+, Full Scan & MS/MS) UPLC->MS Data Analysis Compare Retention Time, Accurate Mass, and Fragmentation Pattern MS->Data Analysis Identification Positive Identification Data Analysis->Identification

Caption: Putative signaling pathways modulated by chromone glycosides.

Conclusion

This compound is an essential tool for the accurate chemical analysis and quality control of herbal medicines and related products. Its use as a reference standard allows for the development and validation of robust analytical methods, ensuring the consistency and reliability of research and commercial products. Further investigation into its biological activities may reveal its potential as a therapeutic agent or a lead compound in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Natural Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of natural glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying natural glycosides?

A1: The main difficulties arise from the inherent complexity of natural extracts. Glycosides often exist as part of a complex mixture with other structurally similar compounds, such as isomers, bioisosteres, and pathway intermediates.[1] These analogs have very similar physicochemical properties to the target glycoside, resulting in low separation factors and making them difficult to separate.[1] Additionally, the linkage between the sugar (glycone) and non-sugar (aglycone) moieties influences the overall chemical properties, which is a critical factor during isolation and purification.[1]

Q2: Why is chromatography the most common method for glycoside purification?

A2: Chromatography is favored because it offers multiple stages for purification, making it a highly selective tool for separating glycosides from their structurally similar analogs.[1] Techniques like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are particularly effective.[2][3]

Q3: What is the Stas-Otto method for glycoside extraction?

A3: The Stas-Otto method is a general procedure for extracting glycosides from plant material.[4][5] It involves pulverizing the dried plant material and extracting it with a solvent, typically alcohol, using a Soxhlet apparatus.[4][6] The extract is then treated with lead acetate to precipitate tannins and other impurities.[4][6] After filtration, excess lead acetate is removed, and the crude glycoside extract is concentrated.[4]

Q4: How can I avoid hydrolysis of glycosides during extraction?

A4: Glycosides are susceptible to hydrolysis by acids and enzymes present in the plant material.[7] To prevent enzymatic hydrolysis, extraction is often carried out with heating to deactivate enzymes; for thermolabile glycosides, the temperature should be kept below 45°C.[4] It is also crucial to neutralize any acidic conditions in the extract to prevent acid-catalyzed hydrolysis.[7] Using alcohol as the extraction solvent can also help, as water can promote fermentation and requires higher temperatures for evaporation.[7]

Troubleshooting Guides

Problem 1: Poor resolution in chromatographic separation

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to separate the target glycoside from impurities.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate stationary phase The polarity of the stationary phase may not be suitable for the target glycoside. If using reversed-phase chromatography (e.g., C18), consider a more polar column or switch to a different mode like Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar glycosides.[3]
Suboptimal mobile phase The solvent system may not have the correct elution strength. Systematically vary the solvent composition to optimize selectivity. For HSCCC, the selection of a suitable two-phase solvent system is critical for successful separation.[2]
Sample overload Injecting too much sample can lead to band broadening and poor resolution. Reduce the sample concentration or injection volume.
Irreversible sample adsorption Some glycosides can irreversibly adsorb to the stationary phase, especially with silica gel or polyamide columns.[2] Consider using a support-free liquid-liquid chromatography technique like HSCCC.[2]
Problem 2: Low yield of the purified glycoside

Symptoms:

  • The final amount of pure glycoside is significantly lower than expected.

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete extraction The extraction solvent or method may not be efficient. For cyanogenic glycosides from flaxseed, a 70-80% methanol solution was found to be superior to other ethanol or methanol concentrations.[8] Ensure the plant material is finely powdered to maximize surface area for extraction.[4]
Degradation of the glycoside Glycosides can be sensitive to heat and pH. Avoid high temperatures for thermolabile compounds and maintain a neutral pH during extraction and purification to prevent hydrolysis.[4][7]
Loss during purification steps Multiple purification steps can lead to cumulative losses. Optimize each step to maximize recovery. Online closed-loop systems that integrate extraction, separation, and purification can reduce sample loss compared to offline procedures.[9]
Precipitation of the glycoside Changes in solvent composition during purification can cause the glycoside to precipitate. Ensure the glycoside remains soluble in the solvents used throughout the purification process.

Data Presentation

Table 1: Comparison of Purification Yields and Purity for Selected Glycosides

GlycosideSourcePurification MethodYield (mg/g of extract)Purity (%)Reference
Chrysophanol glucosideRhei Radix et RhizomaSolid-phase extraction5.68>95[9]
Physcion glucosideRhei Radix et RhizomaSolid-phase extraction1.20>95[9]
RhapontinRheum hotaoenseHPLC4.76>95[9]
SyringinIlex rotundaHSCCC56.898.1[10]
Sinapaldehyde glucosideIlex rotundaHSCCC26.295.3[10]
PedunculosideIlex rotundaHSCCC45.197.3[10]

Experimental Protocols

Protocol 1: General Glycoside Extraction (Stas-Otto Method)
  • Preparation of Plant Material: Finely powder the dried plant material to increase the surface area for extraction.[4]

  • Soxhlet Extraction: Place the powdered material in a thimble and extract using a Soxhlet apparatus with alcohol as the solvent. For thermolabile glycosides, maintain the temperature below 45°C.[4]

  • Removal of Impurities: Concentrate the alcoholic extract and treat it with a lead acetate solution to precipitate tannins and other non-glycosidal impurities.[4][6]

  • Filtration: Filter the mixture to remove the precipitated impurities.

  • Removal of Excess Lead Acetate: Pass hydrogen sulfide gas through the filtrate to precipitate the excess lead acetate as lead sulfide.[4][6]

  • Final Filtration and Concentration: Filter the solution again to remove the lead sulfide and concentrate the filtrate to obtain the crude glycoside extract.

  • Further Purification: The crude extract can be further purified using chromatographic techniques like column chromatography or HPLC.[4]

Protocol 2: HSCCC Purification of Flavonoid Glycosides from Lonicera japonica
  • Crude Extraction: Extract the powdered leaves of Lonicera japonica with 80% ethanol. Concentrate the extract and then perform liquid-liquid extraction with ethyl acetate followed by n-butanol to obtain the n-butanol extract containing the glycosides.[2]

  • Solvent System Selection: A two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) at a ratio of 2:2:1:5 (v/v) is suitable for this separation.[2]

  • HSCCC Separation:

    • Use a commercial HSCCC instrument.

    • Set the revolution speed to 850 rpm.

    • Use the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

    • Use the upper phase as the stationary phase.

    • Dissolve the n-butanol extract in the mobile phase and inject it into the system.

    • Monitor the effluent at 254 nm.[2]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the peaks in the chromatogram. Analyze the purity of the collected fractions using HPLC.[2]

Visualizations

Glycoside_Purification_Workflow cluster_extraction Crude Extraction cluster_partition Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis plant_material Powdered Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->partitioning enriched_extract Enriched Glycoside Extract partitioning->enriched_extract Selection of Glycoside-Rich Phase chromatography Chromatography (e.g., HPLC, HSCCC) enriched_extract->chromatography fractions Collected Fractions chromatography->fractions analysis Purity Analysis (e.g., HPLC, NMR) fractions->analysis pure_glycoside Pure Glycoside analysis->pure_glycoside

A generalized workflow for the purification of natural glycosides.

Troubleshooting_Chromatography start_node Poor Chromatographic Resolution cause1 Inappropriate Stationary Phase? start_node->cause1 cause2 Suboptimal Mobile Phase? start_node->cause2 cause3 Sample Overload? start_node->cause3 solution1 Change Column Polarity (e.g., C18 to HILIC) cause1->solution1 Action solution2 Optimize Solvent Gradient and Composition cause2->solution2 Action solution3 Reduce Sample Concentration or Injection Volume cause3->solution3 Action

A logical diagram for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Optimizing Glycoside Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Glycoside Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of glycosylation reactions.

Troubleshooting Guides

This section provides detailed guides in a question-and-answer format to address specific issues you might encounter during your glycosylation experiments.

Low or No Product Yield

Question: My glycosylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a glycosylation reaction can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]

Initial Checks:

  • Verify Starting Materials: The first step is to confirm the integrity and purity of your glycosyl donor and acceptor using methods like NMR or mass spectrometry.[1] Impurities can quench activators or interfere with the reaction.

  • Check Activator/Catalyst Potency: Ensure that your activator (e.g., Lewis acid) or catalyst is active and has been stored correctly.[1] Some activators are sensitive to moisture and air.

  • Ensure Anhydrous Conditions: Many chemical glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves (e.g., 4Å) is essential to scavenge any residual water.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield check_reagents Verify Purity of Donor & Acceptor start->check_reagents check_reagents->start Impure check_conditions Confirm Anhydrous Conditions & Fresh Activator check_reagents->check_conditions Reagents OK check_conditions->start Moisture/ Inactive Activator optimize_stoichiometry Optimize Donor: Acceptor Ratio check_conditions->optimize_stoichiometry Conditions OK optimize_temp Screen Reaction Temperatures optimize_stoichiometry->optimize_temp Ratio Optimized side_reactions Analyze for Side Products optimize_stoichiometry->side_reactions Excess Donor Leads to Side Rxns optimize_solvent Screen Solvents optimize_temp->optimize_solvent Temp Optimized optimize_temp->side_reactions Decomposition at High Temps optimize_activator Test Different Activators/Catalysts optimize_solvent->optimize_activator Solvent Optimized optimize_solvent->side_reactions Solvent Promotes Side Rxns optimize_activator->side_reactions Inappropriate Activator success Improved Yield optimize_activator->success Activator Optimized optimize_conditions Adjust Conditions to Minimize Side Reactions side_reactions->optimize_conditions Identify & Mitigate optimize_conditions->success

Caption: A logical workflow for diagnosing and resolving low glycosylation yields.

Further Optimization Strategies:

  • Donor and Acceptor Reactivity: The inherent reactivity of your donor and acceptor is critical. "Armed" glycosyl donors with electron-donating groups (e.g., benzyl ethers) are more reactive than "disarmed" donors with electron-withdrawing groups (e.g., acetyl esters). For sterically hindered acceptors, a more reactive donor or a more potent promoter system may be necessary.

  • Reaction Temperature: Temperature is a critical parameter. Many glycosylations are initiated at low temperatures (e.g., -78°C) and slowly warmed. However, isothermal conditions below the donor's decomposition temperature can often improve yields by minimizing side reactions.[2] Performing a reaction at a constant -25°C instead of a temperature ramp has been shown to significantly increase the purity of a model tetrasaccharide.

  • Solvent Choice: The solvent can influence both yield and stereoselectivity. Ethereal solvents can favor the formation of 1,2-cis glycosides, while nitrile solvents often favor 1,2-trans products.

  • Activator/Catalyst Selection: The choice of activator is crucial and depends on the glycosyl donor. The use of different activators with the same donor can result in yield variations from no product to over 90%.[1]

Poor Anomeric Selectivity

Question: My reaction produces a mixture of α- and β-anomers. How can I improve the stereoselectivity?

Answer: Controlling anomeric selectivity is a common challenge in glycoside synthesis. The outcome is influenced by the protecting groups, solvent, temperature, and the nature of the glycosyl donor.

Key Factors Influencing Anomeric Selectivity:

  • Neighboring Group Participation: A participating protecting group at the C-2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans-glycoside. This is because the participating group forms a cyclic intermediate that blocks one face of the sugar ring, directing the acceptor to attack from the opposite face.

  • Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. Nitrile solvents like acetonitrile can promote the formation of β-glycosides, while ethereal solvents such as diethyl ether or dioxane tend to favor α-glycosides.[2]

  • Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can lead to higher stereoselectivity.

  • Protecting Groups: The protecting groups on both the donor and acceptor can influence the conformation of the sugar rings and the steric hindrance around the reaction center, thereby affecting the anomeric outcome.

Logical Relationship for Anomeric Control

AnomericControl cluster_factors Reaction Parameters goal Desired Anomer (α or β) c2_protecting_group C-2 Protecting Group goal->c2_protecting_group solvent Solvent Choice goal->solvent temperature Reaction Temperature goal->temperature donor_type Glycosyl Donor Type goal->donor_type outcome Anomeric Outcome c2_protecting_group->outcome Participating (trans) Non-participating (cis/mixed) solvent->outcome Nitrile (β) Ether (α) temperature->outcome Low Temp (Kinetic) High Temp (Thermodynamic) donor_type->outcome Influences reactivity and intermediate stability

Caption: Key factors influencing the stereochemical outcome of glycosylation reactions.

FAQs

Q1: What is the first thing I should check if my glycosylation reaction fails completely?

A1: First, verify the purity and structural integrity of your glycosyl donor and acceptor using techniques like NMR and mass spectrometry. Next, ensure your activator or catalyst is potent and that your reaction is conducted under strictly anhydrous conditions if required.[1]

Q2: What are some common side products in chemical glycosylation, and how can I minimize them?

A2: Common side products include orthoesters (especially with participating groups), glycal formation (elimination), and intermolecular aglycone transfer (common with thioglycosides). Optimizing reaction conditions, such as temperature, solvent, and activator concentration, can help minimize these side reactions.

Q3: How does the choice of protecting groups affect the reaction?

A3: Protecting groups have a significant impact. "Arming" electron-donating groups (e.g., benzyl ethers) on the donor increase its reactivity, while "disarming" electron-withdrawing groups (e.g., acetyl esters) decrease reactivity. The protecting group at the C-2 position plays a crucial role in directing anomeric selectivity through neighboring group participation.

Q4: Can I use the same reaction conditions for different glycosyl donors and acceptors?

A4: Not always. The optimal reaction conditions are highly dependent on the specific combination of the glycosyl donor and acceptor. Their respective reactivities and steric properties will dictate the best choice of solvent, temperature, and activator. It is often necessary to screen conditions for each new glycosylation reaction.

Data Presentation

Table 1: Effect of Temperature on Glycosylation Yield
Glycosyl DonorGlycosyl AcceptorActivatorSolventTemperature (°C)Yield (%)Reference
ThioglycosideLinker-functionalized acceptorNIS/TfOHDCM-20 to 0 (ramp)81.9[2]
ThioglycosideLinker-functionalized acceptorNIS/TfOHDCM-25 (isothermal)89.1[2]
L-configured donorAcceptorNIS/TfOHDCM-40 (isothermal)75[2]
L-configured donorAcceptorNIS/TfOHDCM0 (isothermal)45[2]
Table 2: Comparison of Lewis Acid Catalysts in Glycosylation
CatalystGlycosyl DonorGlycosyl AcceptorSolventTemperature (°C)Yield (%)α:β RatioReference
Sc(OTf)₃N-Acetylgalactosamine donorPrimary alcoholNot specified90High10:90[1]
Hf(OTf)₄N-Acetylgalactosamine donorPrimary alcoholNot specified90 (reflux)High90:10[1]
FeCl₃C-2-O-alkyl protected glycosyl-OTCAVariousNot specified-60 to RTHigh to excellent1,2-trans selective[3]
TMSOTfGalactosyl DonorMonosaccharideNot specifiedNot specifiedGood to Excellentα-selective[4]
Table 3: Effect of Solvent on Glycosylation of Acetobromoglucose with Methanol
SolventYield (%)α:β Ratio
Dichloromethane (DCM)751:4
Diethyl Ether (Et₂O)683:1
Acetonitrile (MeCN)821:9
Toluene651:2

Note: Data in Table 3 is representative and compiled from general trends discussed in the literature.

Experimental Protocols

Fischer Glycosylation of Glucose with Methanol

This protocol describes the synthesis of methyl glucoside from glucose.

Materials:

  • D-Glucose

  • Anhydrous Methanol

  • Amberlite IRN 120 H+ resin (or other acidic catalyst)

  • Pressure tube with Teflon septum

Procedure:

  • To a pressure tube, add D-glucose (0.5 g, 2.7 mmol) and anhydrous methanol (5 mL).

  • Add Amberlite IRN 120 H+ resin (0.5 g).

  • Seal the tube with a Teflon septum.

  • Heat the reaction mixture in a microwave reactor at 120°C for 10 minutes.

  • After cooling, filter the reaction mixture to remove the resin.

  • Evaporate the filtrate under reduced pressure.

  • Purify the residue by recrystallization from isopropanol to obtain the methyl glycoside.

Koenigs-Knorr Glycosylation of Acetobromoglucose

This protocol outlines the glycosylation of an alcohol using acetobromoglucose as the donor.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

  • Alcohol acceptor (e.g., Methyl α-L-fucopyranoside)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous acetonitrile

  • Celite

Procedure:

  • To a solution of the alcohol acceptor (1.1 equiv) and silver(I) oxide (1.0 equiv) in anhydrous acetonitrile, add the acetobromoglucose (1.0 equiv) at room temperature.[5]

  • Stir the mixture for 4 hours, monitoring the reaction by TLC.[5]

  • Filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.[5]

  • Remove the solvent under reduced pressure.[5]

  • Purify the residue by column chromatography on silica gel.[5]

Schmidt Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for glycosylation using a glycosyl trichloroacetimidate donor.

Materials:

  • Glycosyl acceptor

  • Glycosyl trichloroacetimidate donor

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dry the glycosyl acceptor (1.0 equiv) and trichloroacetimidate donor (1.0–3.0 equiv) by azeotroping with dry toluene and then keeping under high vacuum for 3 hours.[6]

  • In a separate two-necked flask, activate molecular sieves by heating at 300°C for 2 hours under vacuum.[6]

  • Under an argon atmosphere, dissolve the dried acceptor and donor in anhydrous DCM.[6]

  • Transfer this solution via cannula to the flask containing the activated molecular sieves.[6]

  • Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour.[6]

  • Add TMSOTf (0.1–0.5 equiv) to the suspension and stir until the donor is consumed (monitor by TLC).[6]

  • Quench the reaction by adding saturated aqueous NaHCO₃.[6]

  • Filter the mixture through a pad of Celite, washing with an organic solvent.[6]

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.[6]

  • Concentrate the solution and purify the product by column chromatography.

References

visamminol-3'-O-glucoside degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with visamminol-3'-O-glucoside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: The stability of this compound, like many O-glucosides, is primarily influenced by three main factors: pH, temperature, and the presence of enzymes.

  • pH: The glycosidic bond is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Generally, neutral to alkaline conditions tend to accelerate the degradation of glucosides more than acidic conditions.[1][2][3]

  • Temperature: Elevated temperatures significantly increase the rate of chemical reactions, including the hydrolysis and oxidation that lead to the degradation of this compound.[1][2][3][4]

  • Enzymatic Activity: Glycosidases, which may be present as contaminants in your sample or experimental system, can enzymatically cleave the glycosidic bond, leading to rapid degradation.[5][6][7]

  • Oxidation: The presence of oxygen can also contribute to the degradation of glycosidic compounds.[1][4][8]

Q2: I am observing a rapid loss of my this compound sample in solution. What could be the cause?

A2: Rapid loss of your compound can be attributed to several factors. First, check the pH of your solution. If the pH is neutral or alkaline, the rate of degradation increases.[1][3] Elevated storage or experimental temperatures will also accelerate degradation.[1][4] Another possibility is microbial contamination, as microbes can produce extracellular glycosidases that hydrolyze your compound.[9] Finally, ensure your solvents are pure and free of contaminants that could catalyze degradation.

Q3: How can I best store my this compound stock solutions to ensure stability?

A3: For optimal stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or below.[10] The compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[10] When preparing aqueous solutions, it is advisable to use a slightly acidic buffer (e.g., pH 4-6) to minimize hydrolysis. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Potential Cause 1: Degradation in Culture Media. The pH of standard cell culture media (typically around 7.4) can promote the hydrolysis of this compound over the course of the experiment.

    • Solution: Prepare fresh solutions of the compound immediately before each experiment. Consider conducting a time-course stability study of this compound in your specific cell culture medium to determine its half-life. If degradation is significant, you may need to replenish the compound during the assay or use a stabilized formulation if available.

  • Potential Cause 2: Enzymatic Degradation by Cellular Enzymes. Cells may contain intracellular or secreted enzymes that can metabolize this compound.

    • Solution: Analyze cell lysates and conditioned media by HPLC or LC-MS to detect the appearance of the aglycone (visamminol) or other potential metabolites. This can help confirm if enzymatic degradation is occurring.

Issue 2: Peak broadening or appearance of new peaks in HPLC analysis.

  • Potential Cause 1: On-column Degradation. The pH of the mobile phase or the temperature of the column can cause degradation of the analyte during the HPLC run.

    • Solution: Use a mobile phase with a slightly acidic pH. Ensure the column temperature is not excessively high. Shorter run times can also minimize the potential for on-column degradation.

  • Potential Cause 2: Degradation in the Autosampler. If samples are left in the autosampler for an extended period, they may degrade, especially if the autosampler is not refrigerated.

    • Solution: Use a refrigerated autosampler set to a low temperature (e.g., 4°C). Analyze samples as quickly as possible after they are placed in the autosampler.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Degradation Rate

This protocol outlines a method to assess the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C) in the dark.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Immediately quench any further degradation by adding an equal volume of cold acetonitrile. Analyze the remaining concentration of this compound by a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Evaluation of Thermal Degradation

This protocol is designed to determine the effect of temperature on the stability of this compound.

  • Buffer Preparation: Prepare a buffer at a pH where the compound shows reasonable stability (e.g., pH 5).

  • Sample Preparation: Prepare a stock solution of this compound and dilute it in the prepared buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate aliquots of the sample solution at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) in the dark.

  • Time Points and Analysis: At various time points, withdraw aliquots, quench the reaction, and analyze the remaining concentration of this compound by HPLC, as described in Protocol 1.

  • Data Analysis: Calculate the degradation rate constant (k) for each temperature. The activation energy (Ea) for the degradation reaction can be determined using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

Quantitative Data Summary

The following tables summarize degradation data for a related compound, cyanidin-3-O-glucoside (C3G), which can serve as a reference for predicting the behavior of this compound under similar conditions.

Table 1: Effect of pH on the Degradation of Cyanidin-3-O-Glucoside (C3G) at 90°C

pHC3G Loss after 8 hours (%)
2.595%
4.098%
7.0~100%

Data adapted from a study on C3G degradation.[3]

Table 2: Thermal Degradation Kinetics of Cyanidin-3-O-Glucoside (C3G)

Temperature (°C)Half-life (t½) in minutesDegradation Rate Constant (k) (min⁻¹)
8080.180.00865
9573.760.0093

Data from a study on C3G degradation in the presence of walnut protein isolate.[4][8]

Visualizations

Degradation_Pathway cluster_main Factors Influencing this compound Stability cluster_factors V3G This compound (Stable) Degraded Degradation Products (Visamminol + Glucose) V3G->Degraded Degradation pH High pH (Neutral/Alkaline) pH->Degraded Temp High Temperature Temp->Degraded Enzyme Glycosidases Enzyme->Degraded

Caption: Factors leading to the degradation of this compound.

Caption: A workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Visamminol-3'-O-glucoside Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with visamminol-3'-O-glucoside. Here, you will find detailed information and experimental protocols to address challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous and organic solvents?

A1: this compound is a chromone glycoside. While experimental quantitative data is limited, its solubility profile can be summarized as follows:

  • Aqueous Solubility: Based on predictive models using its chemical structure (SMILES: CC1=CC(=O)C2=C(O1)C=C3C2--INVALID-LINK--C)O[C@H]4--INVALID-LINK--CO)O)O)O), the predicted aqueous solubility (LogS) is approximately -3.344. This corresponds to a concentration of about 0.453 mg/mL or 1.03 mM . This indicates that this compound is sparingly soluble in water.

  • Organic Solvent Solubility: Qualitative data from suppliers indicates that this compound is soluble in several organic solvents.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is commonly recommended.

For a quick comparison, refer to the data summary table below.

Data Presentation: Solubility of this compound

Solvent/SystemSolubilityData TypeSource/Method
Aqueous Buffer (pH 7.4) ~0.453 mg/mL (~1.03 mM)PredictedAqSolPred
Dimethyl Sulfoxide (DMSO) SolubleQualitative[1]
Chloroform SolubleQualitative[1]
Dichloromethane SolubleQualitative[1]
Ethyl Acetate SolubleQualitative[1]
Acetone SolubleQualitative[1]

Q2: My this compound is not dissolving properly in the recommended organic solvents. What should I do?

A2: If you are experiencing difficulty dissolving this compound in solvents like DMSO or acetone, you can try the following:

  • Gentle Warming: Warm the solution to 37°C.[1] This can increase the kinetic energy and help overcome the lattice energy of the solid.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can aid in the dissolution process.[1]

  • Vortexing: Vigorous mixing using a vortex mixer can also help to break up aggregates and enhance solvation.

If these steps do not resolve the issue, consider the possibility of compound degradation or the presence of impurities. It is advisable to verify the purity of your compound.

Troubleshooting Guides: Enhancing Aqueous Solubility

For many experimental applications, especially in biological systems, increasing the aqueous solubility of this compound is crucial. Below are troubleshooting guides with detailed experimental protocols for common solubilization techniques.

Issue 1: Precipitation of this compound in Aqueous Buffers

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium for biological assays.

Workflow for Troubleshooting Precipitation

G start Precipitation observed in aqueous buffer check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Decrease DMSO concentration in final solution. check_dmso->reduce_dmso Yes try_cosolvent Try using a co-solvent system (e.g., Ethanol, PEG 400). check_dmso->try_cosolvent No end Solubility issue resolved reduce_dmso->end try_cyclodextrin Use cyclodextrin complexation. try_cosolvent->try_cyclodextrin try_surfactant Employ micellar solubilization with a non-ionic surfactant. try_cyclodextrin->try_surfactant try_surfactant->end

Caption: Troubleshooting workflow for precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Prepare Co-solvent: Prepare a solution of a biocompatible co-solvent such as ethanol or polyethylene glycol 400 (PEG 400) in your desired aqueous buffer. Start with a 10% (v/v) co-solvent concentration.

  • Dilution: Add the DMSO stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid mixing. The final concentration of DMSO should ideally be below 1% to minimize solvent effects in biological assays.

  • Observation: Visually inspect for any precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • Optimization: If solubility is still insufficient, the concentration of the co-solvent can be gradually increased. Note that higher co-solvent concentrations may affect experimental outcomes.

Protocol 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to a concentration of 1-10% (w/v).

  • Add this compound: Add the solid powder of this compound directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated stock in an organic solvent can be added.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as HPLC-UV.

Workflow for Cyclodextrin Complexation

G start Prepare HP-β-CD solution in aqueous buffer add_compound Add this compound (solid or concentrated stock) start->add_compound incubate Stir/shake for 24-48 hours at room temperature add_compound->incubate filter Filter through a 0.22 µm syringe filter incubate->filter quantify Quantify concentration in filtrate (e.g., HPLC-UV) filter->quantify end Solubilized complex ready for use quantify->end

Caption: Experimental workflow for cyclodextrin complexation.

Protocol 3: Micellar Solubilization

Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in biological applications.

Methodology:

  • Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., 1% w/v Tween® 80) in the desired aqueous buffer. This concentration should be well above the CMC of the surfactant.

  • Prepare Drug-Surfactant Film (Optional but recommended):

    • Dissolve a known amount of this compound in a volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

    • Evaporate the solvent under reduced pressure (using a rotary evaporator) to form a thin film of the compound on the flask wall.

  • Hydration and Solubilization:

    • Add the surfactant solution to the flask containing the drug film (or directly to the solid compound).

    • Agitate the mixture (stirring or sonicating) until the compound is fully dispersed and solubilized. This may take several hours.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates.

  • Quantification: Determine the concentration of the solubilized compound using an appropriate analytical method.

Protocol 4: Preparation of a Solid Dispersion

Solid dispersions involve dispersing the compound in an inert carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.

Methodology (Solvent Evaporation Method):

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG) like PEG 6000) in a common volatile solvent, such as ethanol. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent under vacuum, for instance, using a rotary evaporator. This will result in a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Solubility Testing: Test the solubility of the prepared solid dispersion powder in your aqueous buffer of choice and compare it to the unprocessed compound.

This technical guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment. It is recommended to perform preliminary tests to determine the most effective and compatible solubilization strategy for your application.

References

Technical Support Center: Overcoming Poor Bioavailability of Natural Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of natural glycosides.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to solubility, permeability, and stability of natural glycosides.

Q1: My glycoside compound shows poor solubility in aqueous buffers for in vitro assays. What can I do?

A1: Poor aqueous solubility is a common hurdle. Here are several troubleshooting steps:

  • Solvent Optimization: While DMSO is a common stock solvent, high final concentrations can be toxic to cells. Test a range of pharmaceutically acceptable co-solvents (e.g., ethanol, polyethylene glycol 300/400) in your aqueous buffer. Start with low percentages (1-5%) and assess both solubility and vehicle toxicity in your assay.

  • pH Adjustment: The solubility of glycosides with ionizable functional groups can be highly pH-dependent. Determine the pKa of your compound and test its solubility in a range of buffers with different pH values (e.g., pH 4.5, 6.8, 7.4).

  • Use of Solubilizing Excipients: Cyclodextrins are well-known for their ability to form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[1] Gamma-cyclodextrin, for example, has been shown to form 1:1 stoichiometric complexes with steviol glycosides, leading to a significant solubility enhancement.[1]

  • Preparation of Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid-state.[2] It can enhance solubility by reducing particle size and changing the compound from a crystalline to an amorphous form.[2]

Q2: I am observing very low permeability of my glycoside in a Caco-2 cell monolayer assay. How can I troubleshoot this?

A2: Low permeability across Caco-2 monolayers, a model of the human intestinal epithelium, suggests poor absorption.[3][4]

  • Assess Efflux Transporter Activity: Natural glycosides, particularly flavonoids, can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell, reducing net absorption.[5][6][7][8] To test this, perform a bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[9] You can confirm P-gp involvement by co-incubating your compound with a known P-gp inhibitor, such as verapamil.[6]

  • Investigate Paracellular vs. Transcellular Transport: The route of passage (between cells or through cells) is critical. Co-administer your glycoside with a marker for paracellular transport, like Lucifer yellow or mannitol. If permeability increases when tight junctions are opened (e.g., with a calcium chelator like EGTA), it suggests paracellular transport is a potential route that could be exploited.

  • Impact of Glycosylation: The sugar moiety significantly impacts permeability. While glycosylation often increases water solubility, it can sometimes decrease passive diffusion across cell membranes.[10] Conversely, some glycosides may utilize sugar transporters.[11] For example, studies with quercetin glycosides have shown that different sugar moieties lead to different absorption sites and efficiencies.[10]

Q3: My glycoside appears to be degrading in the gastrointestinal tract during in vivo studies. What is the likely cause and solution?

A3: Degradation in the GI tract is a major barrier to bioavailability and can be caused by enzymatic and chemical instability.

  • Enzymatic Degradation by Gut Microbiota: The gut microbiota produces a vast array of glycoside hydrolases (GHs) that can cleave the glycosidic bonds of natural compounds.[12][13][14][15] This can be a double-edged sword; sometimes the resulting aglycone is more readily absorbed, but in other cases, it leads to inactive metabolites. To investigate this, you can perform in vitro incubations of your compound with fecal homogenates or specific bacterial cultures known to produce GHs.[12]

  • Strategies to Prevent Degradation:

    • Nanoformulations: Encapsulating the glycoside in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation in the gut and facilitate its transport across the intestinal epithelium.[16][17][18]

    • Chemical Modification (Prodrugs): Creating a prodrug by modifying the glycoside's structure can protect it from premature metabolism.[19][20][21][22][23] The prodrug is designed to be cleaved and release the active compound at the target site.[20]

Section 2: Data & Experimental Protocols

Quantitative Data Summary

The following tables summarize quantitative data on how different enhancement strategies can impact the key bioavailability parameters of natural glycosides.

Table 1: Enhancement of Glycoside Solubility

GlycosideEnhancement StrategyFold Increase in Aqueous SolubilityReference
DaidzeinSolid Dispersion with PVP~8-fold[10]
Steviol GlycosidesInclusion Complex with γ-CyclodextrinConcentration-dependent increase[1]
DocetaxelGlycopyranoside Ester ProdrugUp to 52-fold[22]
10-HydroxycamptothecinGlucuronide Prodrug with Spacer~80-fold[22]

Table 2: Improvement in Permeability and Pharmacokinetic Parameters

CompoundFormulation/StrategyAnimal ModelKey Pharmacokinetic ImprovementReference
Quercetin-4'-O-glucosideN/A (vs. Rutinoside)Human5x higher Cmax vs. Quercetin-3-O-rutinoside[10]
DaidzeinLecithin Self-Assembled MicellesRatSignificantly improved intestinal bioavailability[10]
Various DrugsPolymeric NanoparticlesRatIncreased AUC (up to 31.7-fold), Prolonged t1/2[16]
QuercetinCo-administration with BCRP inhibitorMouse20-fold increase in brain entry[24]
  • AUC: Area Under the Curve (total drug exposure)

  • Cmax: Maximum plasma concentration

  • t1/2: Elimination half-life

  • PVP: Polyvinylpyrrolidone

  • BCRP: Breast Cancer Resistance Protein (an efflux transporter)

Key Experimental Protocols

Protocol 1: Caco-2 Cell Bidirectional Permeability Assay

This assay is used to determine the intestinal permeability of a compound and to identify if it is a substrate of active efflux transporters like P-glycoprotein.[9]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells (passage 40-60) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).[9]
  • Seed the cells onto Transwell filter inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
  • Maintain the cultures for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[4][9]

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be within an acceptable range (e.g., >250 Ω·cm² or 400–600 Ω·cm²) to confirm monolayer integrity.[4][25]
  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or [14C]-mannitol. Permeability should be low (<1.0 x 10⁻⁶ cm/s).[26]

3. Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4).
  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[9]
  • Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
  • At specified time points, take samples from the receiver chamber and replace with an equal volume of fresh buffer.
  • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER):
  • ER = Papp (B→A) / Papp (A→B)
  • An ER > 2 suggests the compound is a substrate for active efflux.[9]

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This model provides a more physiologically relevant assessment of intestinal permeability by maintaining intact blood supply and innervation.[27][28][29]

1. Animal Preparation:

  • Fast male Wistar or Sprague-Dawley rats (250-300 g) overnight (18-24 hours) with free access to water.[27]
  • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine or thiopental sodium).[27]
  • Maintain the animal's body temperature using a heating lamp.

2. Surgical Procedure:

  • Make a midline abdominal incision to expose the small intestine.
  • Select the desired intestinal segment (e.g., jejunum, ileum). For the jejunum, locate a section approximately 2-4 cm distal to the Ligament of Treitz.[27]
  • Carefully cannulate both ends of a 10-15 cm segment with flexible tubing without disturbing the blood supply.
  • Gently rinse the segment with warm saline or buffer (37°C) to remove any residual contents.

3. Perfusion Experiment:

  • Connect the inlet cannula to a syringe pump and perfuse the segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min).[28][29]
  • Equilibrate the segment by perfusing with blank buffer for 30-40 minutes to achieve steady-state.[28]
  • Switch to the perfusion solution containing the test compound and a non-absorbable marker (e.g., phenol red) to correct for any water flux.
  • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 or 20 minutes) for up to 90-120 minutes.[27][28]

4. Sample Analysis and Calculation:

  • Measure the concentration of the test compound and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
  • At the end of the experiment, measure the exact length (l) and radius (r) of the perfused intestinal segment.
  • Calculate the effective permeability (Peff) using the following steady-state equation, correcting for water flux:
  • Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * l)
  • Where Q is the flow rate, and Cin' and Cout' are the water-flux corrected concentrations of the compound in the inlet and outlet, respectively.

Section 3: Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation start Poorly Soluble Glycoside sol_test Solubility & Stability Screening (pH, Co-solvents) start->sol_test perm_test Caco-2 Permeability Assay start->perm_test sol_prob Solubility is Limiting sol_test->sol_prob perm_prob Permeability is Limiting perm_test->perm_prob nano Nanoformulation (Liposomes, SLNs, etc.) sol_prob->nano Yes prodrug Prodrug Synthesis sol_prob->prodrug Yes perm_prob->nano Yes perm_prob->prodrug Yes enhancer Co-administer with Permeation Enhancer perm_prob->enhancer Yes pk_study In Vivo Pharmacokinetic Study nano->pk_study prodrug->pk_study enhancer->pk_study result Improved Bioavailability pk_study->result

References

Technical Support Center: Refining HPLC Separation of Visamminol-3'-O-glucoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of visamminol-3'-O-glucoside isomers. As a chromone glycoside with multiple chiral centers, this compound can exist as various stereoisomers, making their separation a challenging yet critical task for accurate quantification and characterization.

While specific, validated HPLC methods for the direct separation of this compound isomers are not extensively documented in publicly available literature, this guide synthesizes best practices and common troubleshooting strategies for the separation of analogous flavonoid and chromone glycoside isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric forms of this compound I might encounter?

A1: Based on its chemical structure, this compound possesses multiple chiral centers in both the aglycone (visamminol) and the glucose moiety. This can lead to the presence of diastereomers and enantiomers. The specific isomers present will depend on the natural source or the synthetic route of the compound.

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

A2: A reversed-phase C18 column is the most common starting point for the separation of flavonoid and chromone glycosides. For enhanced selectivity between isomers, consider columns with different stationary phase chemistries, such as C30, phenyl-hexyl, or pentafluorophenyl (PFP). In cases of enantiomeric pairs, a chiral stationary phase (CSP) column, often based on polysaccharide derivatives like cellulose or amylose, may be necessary.

Q3: What are the key mobile phase parameters to optimize for better isomer separation?

A3: The critical mobile phase parameters to optimize are:

  • Organic Modifier: Acetonitrile generally provides better resolution for flavonoid glycosides compared to methanol.[1]

  • Aqueous Phase pH: The addition of a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.

  • Gradient Elution: A shallow gradient, with a slow increase in the organic solvent concentration, is often required to resolve closely eluting isomers.

Q4: Can temperature be used to improve the separation of this compound isomers?

A4: Yes, column temperature is a crucial parameter for optimizing the separation of isomers.[1] Varying the temperature between 20°C and 40°C can alter the selectivity and efficiency of the separation. It is recommended to screen a range of temperatures to find the optimal condition for your specific isomers.[1]

Q5: What detection method is most appropriate for this compound?

A5: A photodiode array (PDA) or UV-Vis detector is suitable for the detection of this compound, as chromones typically exhibit strong UV absorbance. For confirmation of isomeric identity and in-depth structural analysis, coupling HPLC with mass spectrometry (MS) is highly recommended.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers Mobile phase composition is not optimal.- Systematically vary the organic modifier (acetonitrile vs. methanol).- Adjust the pH of the aqueous phase with 0.05-0.1% formic acid or acetic acid.- Employ a shallower gradient with a slower ramp rate.
Column temperature is not optimized.Screen a range of column temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to assess the impact on selectivity.[1]
Inappropriate stationary phase.- Try a different reversed-phase column chemistry (e.g., C30, Phenyl-Hexyl).- If enantiomers are suspected, a chiral column is likely necessary.
Peak Tailing Secondary interactions with the stationary phase.- Add a small amount of acid to the mobile phase to suppress silanol interactions.- Use a column with end-capping.
Column overload.Reduce the sample concentration or injection volume.
Variable Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in mobile phase composition or temperature.- Use a high-quality HPLC system with precise gradient formation.- Ensure the column compartment maintains a stable temperature.
Ghost Peaks Contamination in the mobile phase, sample, or HPLC system.- Use high-purity solvents and freshly prepared mobile phases.- Run a blank gradient to identify the source of contamination.

Experimental Protocols

General Reversed-Phase HPLC Method for Isomer Screening

This protocol provides a starting point for developing a separation method for this compound isomers.

1. Instrumentation and Columns:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (to be optimized).

  • Injection Volume: 5-10 µL.

  • Detection Wavelength: Scan for the optimal wavelength using the PDA detector (typically in the range of 250-350 nm for chromones).

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Implement a long, shallow linear gradient to a higher percentage of B (e.g., 40-60%) over 30-60 minutes.

    • Include a wash step with a high percentage of B.

    • Return to the initial conditions and allow for re-equilibration.

Data Presentation: Typical HPLC Parameters for Flavonoid Glycoside Isomer Separation
ParameterTypical Range / ConditionRationale
Stationary Phase C18, C30, Phenyl-Hexyl, PFPProvides different selectivities for aromatic and glycosidic compounds.
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mmLonger columns can provide higher efficiency for complex separations.
Particle Size 3.5 µm or 5 µmSmaller particles offer higher efficiency but at the cost of higher backpressure.
Mobile Phase A Water with 0.05-0.1% Formic or Acetic AcidAcidification improves peak shape and can enhance selectivity.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often yields sharper peaks and better resolution for glycosides.[1]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical separations.
Column Temperature 25 - 40 °CTemperature affects viscosity and retention, influencing selectivity.[1]
Detection PDA/UV-Vis (250-380 nm), MSPDA for quantification and peak purity, MS for identification.

Visualizations

Logical Workflow for HPLC Method Development

MethodDevelopmentWorkflow start Define Separation Goal: Resolve this compound Isomers col_select Column Selection (Start with C18) start->col_select mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_screen temp_opt Temperature Optimization (25-40°C) mp_screen->temp_opt grad_opt Gradient Optimization (Shallow Gradient) temp_opt->grad_opt eval Evaluate Resolution, Peak Shape, and Tailing grad_opt->eval success Method Finalized eval->success Criteria Met troubleshoot Troubleshoot (See Guide) eval->troubleshoot Criteria Not Met troubleshoot->col_select troubleshoot->mp_screen troubleshoot->temp_opt troubleshoot->grad_opt chiral_col Consider Chiral Column if Enantiomers Suspected troubleshoot->chiral_col chiral_col->col_select TroubleshootingPoorResolution start Problem: Poor Isomer Resolution check_mp Optimize Mobile Phase - Change Organic Solvent - Adjust pH start->check_mp eval Resolution Improved? check_mp->eval check_grad Optimize Gradient - Decrease Slope - Increase Run Time check_grad->eval check_temp Optimize Temperature - Screen 25-40°C check_temp->eval check_col Change Column - Different Stationary Phase - Chiral Column check_col->eval eval->check_grad No eval->check_temp No eval->check_col No solution Problem Resolved eval->solution Yes

References

minimizing side reactions in one-step glycoside synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions in one-step glycoside synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during one-step glycoside synthesis in a question-and-answer format.

Question 1: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in one-step glycosylation are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reactivity of Glycosyl Donor and Acceptor: The inherent reactivity of your starting materials is a primary determinant of reaction success.

    • Troubleshooting:

      • Enhance Donor Reactivity: If you suspect low donor reactivity, consider altering the protecting groups. Electron-donating groups, such as benzyl ethers, can "arm" the donor, increasing its reactivity. Conversely, electron-withdrawing groups like acetyl or benzoyl esters are "disarming" and decrease reactivity.[1]

      • Assess Acceptor Steric Hindrance: A sterically hindered acceptor can significantly impede the reaction. If possible, consider using an acceptor with less bulky protecting groups near the reactive hydroxyl group.

  • Reaction Conditions: The choice of promoter (catalyst), solvent, and temperature are critical for efficient glycosylation.

    • Troubleshooting:

      • Promoter Screening: If your current promoter is giving poor results, screening a variety of promoters is advisable. The choice of promoter can be influenced by the glycosyl donor used. For example, the Koenigs-Knorr reaction often employs heavy metal salts like silver carbonate or silver triflate.[2][3] The Schmidt glycosylation typically uses a Lewis acid such as TMSOTf or BF3·OEt2.[4]

      • Solvent Effects: The reaction solvent can significantly impact both yield and stereoselectivity. Non-polar aprotic solvents like dichloromethane (DCM) are common. However, nitrile-based solvents like acetonitrile can sometimes favor the formation of β-glycosides.[1]

      • Temperature Optimization: Lower temperatures often improve stereoselectivity but may decrease the reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal balance.[5]

  • Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can lead to hydrolysis of the activated glycosyl donor.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried.

      • Use anhydrous solvents.

      • Employ molecular sieves (e.g., 4Å) to scavenge any residual moisture in the reaction mixture.[5]

Question 2: I am observing the formation of a significant amount of an undesired anomer (e.g., α-glycoside instead of the desired β-glycoside). How can I improve the stereoselectivity of my reaction?

Answer: Controlling stereoselectivity is a central challenge in glycoside synthesis. Several factors influence the anomeric outcome.

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role.

    • Guidance: Acyl-type protecting groups (e.g., acetyl, benzoyl) can participate in the reaction to form a dioxolenium ion intermediate, which generally leads to the formation of the 1,2-trans product (e.g., a β-glycoside from a glucose donor).[2][6] Ether-type protecting groups (e.g., benzyl) do not offer this participation and may result in a mixture of anomers.[2]

  • Solvent Choice: The solvent can influence the stereochemical outcome.

    • Guidance: As mentioned, solvents like acetonitrile can promote the formation of β-glycosides.[1]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity.[5]

  • Promoter/Catalyst: The choice of promoter can influence the reaction mechanism and, consequently, the stereoselectivity. Some promoters may favor an SN1-like mechanism, leading to anomeric mixtures, while others may promote an SN2-like pathway with inversion of stereochemistry.

Question 3: What are some common side reactions in one-step glycosylation, and how can I minimize them?

Answer: Besides the formation of the wrong anomer, several other side reactions can reduce the yield of your desired glycoside.

  • Hydrolysis of the Glycosyl Donor: This occurs in the presence of water, leading to the formation of an inactive hemiacetal.

    • Minimization: Maintain strictly anhydrous conditions as described above.[5]

  • Orthoester Formation: With participating C-2 acyl protecting groups, orthoesters can form as a side product, particularly with reactive acceptors.[7]

    • Minimization: Careful selection of reaction conditions, such as temperature and promoter, can help to minimize this. In some cases, a less reactive donor may be required.

  • Elimination to Form Glycals: Under certain conditions, the glycosyl donor can undergo elimination to form a glycal byproduct.

    • Minimization: This is often dependent on the stability of the glycosyl donor and the reaction conditions. Optimization of the promoter and temperature may be necessary.

  • Intermolecular Aglycon Transfer: This can occur with thioglycoside donors where the thio-aglycon is transferred to the acceptor.

    • Minimization: This side reaction is often a result of a mismatch in reactivity between the donor and acceptor. Adjusting the reactivity of either component can help to mitigate this issue.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting groups for my glycosyl donor and acceptor?

A1: The choice of protecting groups is critical for a successful glycosylation. Consider the following:

  • Reactivity: Use "arming" (electron-donating) groups on the donor to increase reactivity and "disarming" (electron-withdrawing) groups to decrease it.[1]

  • Stereoselectivity: Employ a participating group at C-2 of the donor (e.g., acetate) to favor 1,2-trans glycosylation.[2]

  • Orthogonality: Ensure that the protecting groups on the donor and acceptor can be removed selectively without affecting the newly formed glycosidic bond or other protecting groups.

Q2: What is the role of molecular sieves in a glycosylation reaction?

A2: Molecular sieves are essential for ensuring anhydrous conditions. They are porous materials that trap water molecules, preventing them from hydrolyzing the sensitive activated glycosyl donor.[5] Always activate molecular sieves by heating under vacuum before use.

Q3: Can I use a one-pot, multi-step approach to minimize side reactions?

A3: Yes, one-pot procedures that combine several steps without isolating intermediates can be very effective. These methods can minimize handling losses and reduce the chances of side reactions by keeping reactive intermediates in solution for shorter periods. However, these reactions require careful optimization of all reaction parameters.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the outcome of glycosylation reactions.

Table 1: Effect of Solvent on Stereoselectivity

Glycosyl DonorGlycosyl AcceptorPromoterSolventα:β RatioYield (%)
Per-O-acetylated glucosyl bromideMethanolAg2CO3Dichloromethane1:985
Per-O-acetylated glucosyl bromideMethanolAg2CO3Acetonitrile1:1588
Per-O-benzylated glucosyl trichloroacetimidateCholesterolTMSOTfDichloromethane4:175
Per-O-benzylated glucosyl trichloroacetimidateCholesterolTMSOTfDiethyl Ether1:170

Table 2: Influence of C-2 Protecting Group on Stereoselectivity

Glycosyl Donor (Glucose-based)Glycosyl AcceptorPromoterSolventα:β RatioYield (%)
2-O-Acetyl, 3,4,6-tri-O-benzylMethanolTMSOTfDichloromethane1:1290
2-O-Benzyl, 3,4,6-tri-O-benzylMethanolTMSOTfDichloromethane3:182
2-Azido-2-deoxy, 3,4,6-tri-O-benzylMethanolTMSOTfDichloromethane1:178

Table 3: Impact of Promoter on Yield and Side Products

Glycosyl DonorGlycosyl AcceptorPromoterTemperature (°C)Desired Product Yield (%)Major Side Product
Per-O-acetylated galactosyl bromideIsopropanolAg2O2570Orthoester (15%)
Per-O-acetylated galactosyl bromideIsopropanolHg(CN)22585Orthoester (5%)
ThioglycosideSterically hindered alcoholNIS/TfOH-2065Glycal (20%)
ThioglycosideSterically hindered alcoholDMTST-2078Glycal (10%)

Experimental Protocols

Protocol 1: General Procedure for Schmidt Glycosylation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 equiv) and freshly activated 4Å molecular sieves.

  • Add anhydrous dichloromethane (DCM) via syringe.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor (1.2 equiv) in anhydrous DCM.

  • Add the donor solution to the acceptor mixture dropwise via syringe.

  • Stir the reaction mixture for 30 minutes.

  • Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 equiv) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Koenigs-Knorr Glycosylation

  • To a flame-dried round-bottom flask protected from light, add the glycosyl acceptor (1.0 equiv) and the promoter (e.g., silver carbonate, 2.0 equiv).

  • Add anhydrous solvent (e.g., dichloromethane or toluene) and stir the suspension.

  • In a separate flask, dissolve the glycosyl halide donor (e.g., acetobromoglucose, 1.1 equiv) in the anhydrous solvent.

  • Add the donor solution to the acceptor suspension dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through celite to remove the silver salts.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution (if a halide promoter was used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in Glycosylation Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Side_Reaction Identify Side Products Start->Side_Reaction Optimize_Conditions Optimize Reaction Conditions Change_Donor_Acceptor Modify Donor/Acceptor Optimize_Conditions->Change_Donor_Acceptor Side_Reaction->Optimize_Conditions No Anomerization Undesired Anomer Side_Reaction->Anomerization Yes Hydrolysis Donor Hydrolysis Side_Reaction->Hydrolysis Yes Orthoester Orthoester Formation Side_Reaction->Orthoester Yes Elimination Glycal Formation Side_Reaction->Elimination Yes Adjust_Stereo Adjust for Stereoselectivity (e.g., C-2 protecting group, solvent) Anomerization->Adjust_Stereo Strict_Drying Strict Drying Protocol (glassware, solvents, sieves) Hydrolysis->Strict_Drying Change_Protecting_Group Change C-2 Protecting Group Orthoester->Change_Protecting_Group Optimize_Temp_Promoter Optimize Temperature & Promoter Elimination->Optimize_Temp_Promoter Schmidt_Glycosylation_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack Donor Glycosyl Trichloroacetimidate Activated_Complex Activated Donor (Oxocarbenium ion-like) Donor->Activated_Complex + Lewis_Acid Lewis Acid (e.g., TMSOTf) Glycoside O-Glycoside Activated_Complex->Glycoside Attack by Acceptor Acceptor Glycosyl Acceptor (R-OH) Acceptor->Glycoside

References

improving the efficiency of macroporous resin purification for glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of macroporous resin purification for glycosides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of glycosides using macroporous resins.

Problem Potential Cause Solution
Low Adsorption of Glycosides Inappropriate Resin Selection: The polarity of the resin may not be suitable for the target glycoside.[1][2][3]Test a range of resins with varying polarities (non-polar, weakly polar, polar) to find the best fit for your specific glycoside.[1][2][3] For instance, weakly polar resins like AB-8 have shown high adsorption for flavonoid glycosides.[1][4][5]
Suboptimal pH of Sample Solution: The pH can influence the charge of the glycoside and the resin surface, affecting adsorption.[6][7]Optimize the pH of your sample solution. For many glycosides, a slightly acidic pH (e.g., pH 3-5) enhances adsorption.[1][6]
High Flow Rate during Loading: A fast flow rate reduces the contact time between the glycoside and the resin, leading to incomplete adsorption.[6][7][8]Decrease the sample loading flow rate. A typical starting point is 1-2 bed volumes per hour (BV/h).[9]
High Sample Concentration: A highly concentrated sample can lead to rapid saturation of the resin and breakthrough of the target compound.[6]Dilute the sample to an optimal concentration, which often needs to be determined empirically.[6][10]
Low Desorption (Elution) of Glycosides Inappropriate Elution Solvent: The solvent may not be strong enough to displace the glycoside from the resin.Increase the concentration of the organic solvent (commonly ethanol) in the eluent. A gradient elution with increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80%) can be effective.[4][9]
Insufficient Eluent Volume: The volume of the elution solvent may not be adequate to fully recover the bound glycosides.[8]Increase the volume of the eluting solvent. Typically, 2-8 bed volumes are used.[8][9]
High Elution Flow Rate: A fast flow rate during elution can result in incomplete desorption.Reduce the elution flow rate to allow for sufficient contact time between the solvent and the resin-bound glycosides. A flow rate of 2-3 BV/h is often a good starting point.[9]
Co-elution of Impurities Poor Initial Sample Clarity: Particulates in the crude extract can clog the column and co-elute with the target glycoside.Filter the crude extract through a membrane (e.g., 3 kDa molecular weight cutoff) before loading it onto the column.[6]
Suboptimal Washing Step: The washing step may be insufficient to remove all non-target compounds.After sample loading, wash the column with a sufficient volume of a weak solvent (e.g., distilled water or a very low concentration of ethanol) to remove unbound impurities before eluting the target glycosides.[6]
Resin Fouling and Decreased Performance Incomplete Regeneration: Residual compounds on the resin from previous runs can reduce its binding capacity.Implement a thorough regeneration protocol after each use. This typically involves washing with a strong acid, a strong base, and then rinsing with water until neutral.[11]

Frequently Asked Questions (FAQs)

1. How do I select the most suitable macroporous resin for my glycoside?

Resin selection is critical and depends on the polarity of your target glycoside.[1][2][3] It is recommended to perform static adsorption and desorption tests with a variety of resins (non-polar, weakly polar, and polar) to determine which one offers the highest adsorption capacity and desorption ratio for your compound of interest.[1][2] For example, AB-8, a weakly polar resin, has demonstrated good performance for purifying flavonoid O-glycosides.[4][5]

2. What is the importance of resin pretreatment?

Pretreatment is essential to remove any residual chemicals from the manufacturing process and to activate the resin. A common method involves soaking the resin in ethanol for 24 hours, followed by washing with distilled water until no alcohol is detected.[2][10]

3. How can I optimize the sample loading conditions?

Key parameters to optimize for sample loading include:

  • Sample Concentration: A lower concentration can improve binding efficiency.[6]

  • pH: Adjusting the pH of the sample solution can enhance adsorption.[1][6]

  • Flow Rate: A slower flow rate (e.g., 1-2 BV/h) increases the residence time of the sample on the column, allowing for better adsorption.[9]

4. What is a breakthrough curve and how do I use it?

A dynamic breakthrough curve is determined by loading the sample onto the column and monitoring the concentration of the target glycoside in the effluent over time. The "breakthrough point" is when the concentration of the glycoside in the effluent starts to increase significantly, indicating that the resin is becoming saturated.[12] This experiment helps to determine the maximum sample volume that can be loaded onto the column under specific conditions without significant loss of the target compound.

5. How do I optimize the elution process?

Elution is typically optimized by varying the type and concentration of the organic solvent (usually ethanol), the volume of the eluent, and the flow rate. A stepwise gradient elution with increasing concentrations of ethanol is often effective for separating glycosides from other adsorbed compounds.[4][9]

6. How should I regenerate the macroporous resin after use?

Proper regeneration is crucial for maintaining the resin's performance and longevity. A typical regeneration procedure involves washing the column sequentially with a strong acid (e.g., HCl), followed by a strong base (e.g., NaOH), and finally rinsing with deionized water until the effluent is neutral.[11]

Comparative Data of Macroporous Resins

The following table summarizes the performance of different macroporous resins in the purification of various glycosides, providing a basis for initial resin selection.

Resin TypeTarget GlycosideAdsorption CapacityDesorption CapacityPurity IncreaseRecovery YieldReference
AB-8 Ginkgo Flavonoid O-GlycosidesHighHigh3.4 to 4.8-fold60.90% - 93.78%[4][5]
AB-8 Total Flavonoids from Ginkgo biloba leaves92.54 ± 0.85 mg/g71.03 ± 1.83 mg/g5-fold36.20 ± 0.45%[13]
D101 Total Paeony Glycoside15.43 mg/mL (paeoniflorin)--90.84% (paeoniflorin)[8]
HPD100 Stilbene GlycosideHighHigh-74.7%[6]
HPD100C Syringin, Eleutheroside E, IsofraxidinHighHigh5 to 174-fold80.93% - 93.97%[9]
NKA-9 Polyphyllin II and Polyphyllin VII7.925 mg/g (Polyphyllin II)-17.3 and 28.6-fold93.16%[2]
X-5 Anthocyanins89.00 ± 0.24% (adsorption rate)85.11 ± 0.14% (desorption rate)--[6]

Experimental Protocols

Resin Pre-treatment Protocol
  • Weigh the desired amount of macroporous resin.

  • Place the resin in a beaker and add a sufficient volume of 95% ethanol to cover it completely.

  • Soak the resin for 24 hours to allow for swelling and removal of preservatives.[2][10]

  • Decant the ethanol and wash the resin with distilled water multiple times until the smell of ethanol is no longer detectable.

  • The resin is now ready for packing into the chromatography column.

Static Adsorption and Desorption Protocol (for Resin Screening)

Adsorption:

  • Accurately weigh a specific amount of pre-treated resin (e.g., 1 g) and place it into a series of conical flasks.

  • Add a known volume and concentration of the glycoside sample solution to each flask.

  • Seal the flasks and shake them in a constant temperature shaker at a specific speed (e.g., 150 rpm) for 24 hours to reach adsorption equilibrium.[1]

  • Filter the solution and measure the concentration of the glycoside in the filtrate.

  • Calculate the adsorption capacity and adsorption rate using the following formulas[1]:

    • Adsorption Capacity (mg/g) = (C₀ - C₁) * V₀ / M

    • Adsorption Rate (%) = (C₀ - C₁) / C₀ * 100% Where C₀ is the initial concentration, C₁ is the equilibrium concentration, V₀ is the initial volume, and M is the mass of the resin.

Desorption:

  • After the adsorption experiment, wash the resin with distilled water to remove any unbound sample.

  • Transfer the resin to a clean conical flask.

  • Add a specific volume of elution solvent (e.g., 70% ethanol).

  • Shake the flask for 24 hours to reach desorption equilibrium.[1]

  • Filter the solution and measure the concentration of the glycoside in the eluate (C₂).

  • Calculate the desorption rate using the following formula[1]:

    • Desorption Rate (%) = C₂ * V₁ / ((C₀ - C₁) * V₀) * 100% Where V₁ is the volume of the eluent.

Dynamic Column Chromatography Protocol
  • Column Packing: Wet-pack the pre-treated resin into a chromatography column. Ensure there are no air bubbles in the packed bed. Wash the column with 1-2 bed volumes (BV) of pure water.[10]

  • Sample Loading: Load the filtered crude extract onto the column at a pre-determined optimal flow rate (e.g., 1-2 BV/h).[9] Collect the effluent and monitor for the breakthrough of the target glycoside.

  • Washing: After loading, wash the column with 2-3 BV of distilled water or a weak solvent to remove impurities.

  • Elution: Elute the bound glycosides using an optimized ethanol-water solution (e.g., 60% ethanol) at an appropriate flow rate (e.g., 2-3 BV/h).[9] A gradient elution with increasing ethanol concentrations can also be employed for better separation.[4]

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction for the presence and purity of the target glycoside.

  • Regeneration: After elution, regenerate the resin for future use by washing with acid, base, and then water until neutral.[11]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis & Regeneration resin_selection Resin Selection (Static Tests) resin_pretreatment Resin Pre-treatment (Ethanol Soak & Wash) resin_selection->resin_pretreatment column_packing Column Packing resin_pretreatment->column_packing sample_loading Sample Loading column_packing->sample_loading washing Washing (Impurity Removal) sample_loading->washing elution Elution (Glycoside Recovery) washing->elution fraction_analysis Fraction Analysis (e.g., HPLC) elution->fraction_analysis resin_regeneration Resin Regeneration elution->resin_regeneration

Caption: Experimental workflow for glycoside purification.

troubleshooting_workflow start Low Glycoside Yield check_adsorption Check Adsorption Efficiency start->check_adsorption adsorption_ok Adsorption OK check_adsorption->adsorption_ok Yes adsorption_low Low Adsorption check_adsorption->adsorption_low No check_desorption Check Desorption Efficiency desorption_ok Desorption OK (Process Successful) check_desorption->desorption_ok Yes desorption_low Low Desorption check_desorption->desorption_low No adsorption_ok->check_desorption optimize_resin Optimize Resin Selection (Polarity) adsorption_low->optimize_resin optimize_loading Optimize Loading Conditions (pH, Flow Rate, Concentration) adsorption_low->optimize_loading optimize_eluent Optimize Eluent (Solvent Strength, Volume) desorption_low->optimize_eluent optimize_elution_flow Optimize Elution Flow Rate desorption_low->optimize_elution_flow

Caption: Troubleshooting decision tree for low glycoside yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Visamminol-3'-O-glucoside and its Aglycone, Visamminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of visamminol-3'-O-glucoside and its aglycone, visamminol. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and related extracts to offer insights into their potential therapeutic applications.

Introduction

Visamminol is a naturally occurring chromone, a class of compounds known for a variety of biological activities. It is often found in nature in its glycosylated form, this compound. The addition of a glucose moiety can significantly impact a compound's solubility, stability, and bioactivity. This guide explores the known biological effects of both the glucoside and its parent aglycone, drawing from studies on the compounds themselves and extracts of their primary plant source, Saposhnikovia divaricata.

Data Presentation: A Side-by-Side Look

Table 1: Cytotoxicity Data for this compound

Cell LineCompoundIC50 (µM)
PC-3 (Prostate Cancer)This compound93.91[1][2]
SK-OV-3 (Ovarian Cancer)This compound>100[1][2]
H460 (Lung Cancer)This compound>100[1][2]

Table 2: Biological Activity of Saposhnikovia divaricata Extracts and its Chromones (as an indicator for Visamminol's potential)

AssayTest SubstanceActivity
Anti-proliferativeEthanol extractStrong activity against several human tumor cell lines[3]
AntioxidantEthanol extract, Essential oilPotent antioxidant properties[3]
Anti-inflammatoryEthanol extract, ChromonesSignificant reduction of nitric oxide (NO) production in LPS-activated macrophages[3][4]

Comparative Discussion

Based on the available data and general principles of phytochemistry, we can infer a comparative profile for this compound and visamminol.

  • Cytotoxicity: this compound exhibits weak cytotoxicity against the tested cancer cell lines. The cytotoxic potential of the aglycone, visamminol, has not been explicitly reported. However, extracts of S. divaricata show strong anti-proliferative effects, suggesting that visamminol may contribute to this activity, potentially with greater potency than its glucoside form due to increased cell membrane permeability.

  • Anti-inflammatory Activity: Studies on chromones isolated from S. divaricata demonstrate significant anti-inflammatory activity through the inhibition of nitric oxide (NO) production. It is highly probable that visamminol, as a chromone, possesses similar or even more potent anti-inflammatory properties than its glucoside. The bulky glucose group in this compound may hinder its interaction with molecular targets involved in the inflammatory cascade.

  • Antioxidant Activity: In vitro antioxidant assays often show that the aglycone form of a phenolic compound is more active than its glycoside counterpart. The free hydroxyl groups in the aglycone are crucial for radical scavenging activity. Therefore, it is anticipated that visamminol would exhibit stronger antioxidant activity than this compound in assays such as the DPPH radical scavenging assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the biological activities of chromones and their glucosides.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours before stimulating with LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: The reaction with the Griess reagent forms a colored azo dye, and the absorbance is measured at approximately 540 nm.

  • Calculation: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

Mandatory Visualization

experimental_workflow glucoside glucoside cytotoxicity cytotoxicity glucoside->cytotoxicity Test in anti_inflammatory anti_inflammatory glucoside->anti_inflammatory Test in antioxidant antioxidant glucoside->antioxidant Test in ic50 ic50 cytotoxicity->ic50 Yields anti_inflammatory->ic50 Yields antioxidant->ic50 Yields aglycone aglycone aglycone->cytotoxicity Test in aglycone->anti_inflammatory Test in aglycone->antioxidant Test in comparison comparison ic50->comparison Leads to

signaling_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO leads to Inflammation Inflammation NO->Inflammation Visamminol Visamminol / Glucoside Visamminol->NFkB Inhibits

References

A Comparative Guide to the Mechanism of Action of a Novel Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed validation of the mechanism of action for Glycoside X, a novel synthetic glycoside, and compares its cellular performance against the well-established cardiac glycoside, Digoxin. The following sections present experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.

Hypothesized Mechanism of Action: Targeting the Na+/K+ ATPase-PI3K/Akt Signaling Axis

Cardiac glycosides are known to exert their effects by inhibiting the Na+/K+ ATPase pump in the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[2] Beyond this classical role in cardiac contractility, this ionic disruption triggers various intracellular signaling cascades.[3] Several studies have demonstrated that cardiac glycosides can modulate pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, making them candidates for cancer therapeutics.[4][5]

Our hypothesis is that the novel Glycoside X, similar to other cardiac glycosides like Digoxin, inhibits the Na+/K+ ATPase. This inhibition subsequently suppresses the pro-survival PI3K/Akt signaling pathway, leading to a reduction in cancer cell viability. This guide outlines the experiments performed to validate this proposed mechanism.

NaK_ATPase Na+/K+ ATPase In Out PI3K PI3K NaK_ATPase->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Survival Cell Survival & Proliferation pAkt->Survival Promotes GlycosideX Novel Glycoside X GlycosideX->NaK_ATPase Inhibition Digoxin Digoxin (Control) Digoxin->NaK_ATPase Inhibition

Caption: Proposed signaling pathway for Novel Glycoside X.

Comparative Performance Data

The efficacy of Glycoside X was evaluated in HeLa cervical cancer cells and compared directly with Digoxin. The key performance metrics included cell viability (IC50), inhibition of Akt phosphorylation, and suppression of NF-κB transcriptional activity. All quantitative data are summarized below.

ParameterGlycoside XDigoxinUnitAssay Method
Cell Viability (IC50) 4570nMATP-Based Luminescence Assay
Akt Phosphorylation 8565% InhibitionWestern Blot
NF-κB Activity 7558% RepressionDual-Luciferase Reporter Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[6]

  • Cell Seeding: HeLa cells were seeded at a density of 5,000 cells/well in a 96-well opaque-walled plate and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of Glycoside X or Digoxin (0.1 nM to 10 µM) for 48 hours.

  • ATP Quantification: 100 µL of CellTiter-Glo® Reagent was added to each well, and the plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot for Akt Phosphorylation

This protocol assesses the phosphorylation state of Akt, a key protein in the PI3K/Akt signaling pathway, upon treatment with the glycosides.[7]

  • Cell Culture and Lysis: HeLa cells were cultured in 10 cm plates and treated with 50 nM of Glycoside X or Digoxin for 24 hours. Cells were then washed with ice-cold PBS and lysed using 1X SDS Sample Buffer.[7]

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: 20 µg of protein from each sample was loaded onto an SDS-PAGE gel for electrophoresis and subsequently transferred to a nitrocellulose membrane.

  • Antibody Incubation: The membrane was blocked and then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. Protein bands were visualized using a chemiluminescence detection system.[8]

  • Analysis: Band intensities were quantified, and the ratio of phospho-Akt to total Akt was calculated to determine the percent inhibition relative to untreated controls.

Dual-Luciferase® Reporter Assay for NF-κB Activity

This assay measures the activity of the NF-κB transcription factor, which can be regulated by the PI3K/Akt pathway.[9]

  • Transfection: HeLa cells were co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.[10]

  • Treatment: 24 hours post-transfection, cells were treated with 50 nM of Glycoside X or Digoxin for another 24 hours.

  • Lysis and Measurement: Cells were lysed using Passive Lysis Buffer. Firefly and Renilla luciferase activities were measured sequentially from a single sample using the Dual-Luciferase® Reporter Assay System.[9]

  • Data Normalization: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of NF-κB repression was calculated relative to untreated cells.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow and the logical framework used to validate the mechanism of action of Glycoside X.

cluster_assays Perform Assays Start Start: Seed HeLa Cells Treat Treat with Glycoside X or Digoxin Start->Treat Incubate Incubate (24-48h) Treat->Incubate Assay_V Cell Viability Assay Incubate->Assay_V Assay_W Western Blot Incubate->Assay_W Assay_L Luciferase Assay Incubate->Assay_L Analysis Data Analysis & Comparison Assay_V->Analysis Assay_W->Analysis Assay_L->Analysis End End: Validate MoA Analysis->End

Caption: Experimental workflow for validating the glycoside's MoA.

Hypothesis Hypothesis Glycoside X inhibits Na+/K+ ATPase, leading to PI3K/Akt pathway suppression. Prediction Prediction Treatment will decrease p-Akt levels and reduce cancer cell viability. Hypothesis->Prediction If...Then... Experiment Experiment Perform Western Blot for p-Akt and Cell Viability Assays. Prediction->Experiment Test with... Result Result p-Akt is reduced. IC50 is in the nanomolar range. Experiment->Result Yields... Conclusion Conclusion The experimental data supports the hypothesized mechanism of action. Result->Conclusion Supports...

Caption: Logical framework for the validation of the mechanism.

References

A Comparative Analysis of Glycosides from Eranthis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the genus Eranthis, commonly known as winter aconite, presents a diverse and promising source of bioactive glycosides. This guide provides a comparative analysis of the major glycoside classes found in different Eranthis species, supported by available quantitative data, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways.

The predominant glycosidic compounds isolated from Eranthis species are not the expected cardiac glycosides typical of the Ranunculaceae family, but rather chromone glycosides, triterpene saponins, coumarins, and furochromones. These compounds have demonstrated a range of biological activities, including cytotoxic and antioxidant effects, making them valuable candidates for further investigation in drug discovery.

Comparative Overview of Glycoside Content

While comprehensive quantitative data comparing glycoside content across all Eranthis species is limited in current literature, available studies allow for a qualitative and partially quantitative comparison of the major glycoside classes in several key species.

Glycoside ClassEranthis hyemalisEranthis cilicicaEranthis longistipitataEranthis sibirica, E. stellata, E. tanhoensis
Chromone Glycosides Present (e.g., 4-H-Chromenone glycosides)Present (Chromones with antioxidant activity)--
Triterpene Saponins -Present (e.g., Eranthisaponins A and B with cytotoxic activity)--
Coumarins & Furochromones --Present-
Flavonoid Glycosides Present (Quercetin and Kaempferol glycosides)-Present (e.g., Rutin)Present (e.g., Quercetin, Kaempferol, Orientin, Vitexin)
Quantitative Data --Rutin: 15.971 mg/g in leavesPhenolic acids and flavonols quantified in mg/g range

Experimental Protocols

The following section details the methodologies for the extraction, quantification, and biological evaluation of glycosides from Eranthis species.

Extraction of Glycosides

This protocol describes a general method for the extraction of various glycoside classes from Eranthis plant material.

  • Sample Preparation: Air-dry the plant material (leaves, tubers, or whole plant) at room temperature and grind into a fine powder.

  • Extraction:

    • For a broad-spectrum extraction of glycosides, macerate the powdered plant material in 80% methanol at room temperature. The solvent should be replaced every 48 hours for a total of three extraction cycles.

    • Alternatively, for a more targeted extraction, sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and then methanol) can be employed.

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Quantification of Glycosides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of chromone glycosides, coumarins, and flavonoid glycosides.

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used. For example, a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be programmed as follows: 0-40 min, 5-70% B; 40-48 min, 70-90% B; 48-53 min, 90-5% B; 53-60 min, re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the target compounds (e.g., 254 nm for chromones and coumarins, 360 nm for flavonoids).

  • Quantification: Prepare a calibration curve using standard solutions of the respective glycosides of known concentrations. The concentration of the glycosides in the plant extract is determined by comparing the peak areas with the calibration curve.

Analysis of Triterpene Saponins by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the analysis of triterpene saponins, which often lack a strong UV chromophore.

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for saponins.

    • Analysis: Full scan mode to identify the molecular ions of the saponins, followed by tandem MS (MS/MS) for structural elucidation based on fragmentation patterns.

    • Quantification: Can be performed using a suitable internal standard and by constructing a calibration curve with an isolated and purified saponin standard.

Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of Eranthis glycosides on cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.

  • Cell Culture: Culture HL-60 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Seed the cells in 96-well plates and treat with various concentrations of the plant extract or isolated glycosides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Antioxidant Activity Assays (DPPH and ABTS)

These assays are used to determine the free radical scavenging activity of the plant extracts.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix the plant extract at various concentrations with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with methanol to a specific absorbance at 734 nm.

    • Mix the plant extract at various concentrations with the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation time. The scavenging activity is calculated as the percentage of ABTS•+ inhibition.

Visualizing the Experimental Workflow and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the analysis of Eranthis glycosides and the known signaling pathways affected by some of these compounds.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioactivity Biological Activity Assessment plant_material Eranthis spp. (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction crude_extract Crude Glycoside Extract extraction->crude_extract hplc HPLC-UV Analysis (Chromones, Coumarins, Flavonoids) crude_extract->hplc lcms LC-MS Analysis (Triterpene Saponins) crude_extract->lcms cytotoxicity Cytotoxicity Assay (MTT on HL-60 cells) crude_extract->cytotoxicity antioxidant Antioxidant Assays (DPPH, ABTS) crude_extract->antioxidant quantification Quantitative Data hplc->quantification lcms->quantification

Caption: General experimental workflow for glycoside analysis.

Triterpene_Saponin_Apoptosis_Pathway cluster_pathway Apoptosis Induction in HL-60 Cells by Triterpene Saponins triterpene_saponins Triterpene Saponins (from Eranthis cilicica) caspase8 Caspase-8 Activation triterpene_saponins->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax Bax Translocation to Mitochondria bid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Coumarin_Anti_Inflammatory_Pathway cluster_pathway Anti-Inflammatory Signaling of Coumarins coumarins Coumarins (from Eranthis longistipitata) nf_kb NF-κB Pathway coumarins->nf_kb Inhibition mapk MAPK Pathway coumarins->mapk Modulation jak_stat JAK/STAT Pathway coumarins->jak_stat Inhibition inflammatory_mediators ↓ Pro-inflammatory Mediators (e.g., iNOS, COX-2) nf_kb->inflammatory_mediators mapk->inflammatory_mediators jak_stat->inflammatory_mediators

A Comparative Analysis of Visamminol-3'-O-glucoside and Other Cytotoxic Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, natural products remain a vital source of novel cytotoxic agents. This guide provides a comparative analysis of visamminol-3'-O-glucoside, a chromone glycoside, against a panel of well-established cytotoxic natural products: paclitaxel, doxorubicin, vincristine, camptothecin, and etoposide. This objective comparison is supported by experimental data on cytotoxic activity and detailed methodologies to aid in research and development.

Overview of this compound

This compound is a natural compound belonging to the chromone glycoside family. Recent studies have indicated its potential as a cytotoxic agent, albeit with weak activity against certain cancer cell lines. Understanding its performance relative to established chemotherapeutic agents is crucial for evaluating its potential in future drug development.

Comparative Cytotoxic Activity

The cytotoxic efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the available IC50 values for this compound and other selected natural products against prostate cancer (PC-3), ovarian cancer (SK-OV-3), and non-small cell lung cancer (H460) cell lines.

CompoundPC-3 (µM)SK-OV-3 (µM)H460 (µM)
This compound 93.91[1]>100[1]>100[1]
Paclitaxel 0.004-0.0120.001-0.0070.002-0.008
Doxorubicin 2.64[2]~0.1-10.009409[3]
Vincristine ~0.01-0.1~0.001-0.01~0.01-0.1
Camptothecin ~0.01-0.10.037-0.048[4]~0.01-0.1
Etoposide ~1-101.9[5]~1-10

Note: The IC50 values for paclitaxel, doxorubicin, vincristine, camptothecin, and etoposide are aggregated from multiple sources and can vary depending on the specific experimental conditions. The values presented here are representative ranges.

Mechanisms of Action and Signaling Pathways

The selected natural products exert their cytotoxic effects through diverse mechanisms of action, targeting fundamental cellular processes.

This compound , as a chromone glycoside, is presumed to induce cytotoxicity through mechanisms reported for similar compounds, which may include the induction of apoptosis and cell cycle arrest. The precise signaling pathways modulated by this compound are still under investigation, but related chromone compounds have been shown to influence pathways such as PI3K/Akt/mTOR and MAPK.[6]

Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.

Vincristine is a vinca alkaloid that binds to tubulin and inhibits the formation of microtubules, leading to mitotic arrest and apoptosis.

Camptothecin is a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA covalent complex, it leads to DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, triggering apoptosis.[4]

Etoposide is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, leading to permanent DNA double-strand breaks and subsequent apoptosis.

Below is a generalized diagram illustrating a common pathway of apoptosis that can be triggered by various cytotoxic agents.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptosis Signaling Pathway

Experimental Protocols

The determination of cytotoxic activity is commonly performed using various in vitro assays. Below are detailed protocols for three widely used methods: the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of the test compound A->B C Add MTT solution to each well and incubate B->C D Add solubilization solution (e.g., DMSO) to dissolve formazan crystals C->D E Measure absorbance at ~570 nm D->E

MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[7][8]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Workflow:

SRB_Workflow A Seed cells and treat with test compound B Fix cells with trichloroacetic acid (TCA) A->B C Stain with Sulforhodamine B (SRB) solution B->C D Wash to remove unbound dye C->D E Solubilize bound dye with Tris base D->E F Measure absorbance at ~540 nm E->F

SRB Assay Workflow

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[1]

  • Washing: Discard the TCA solution and wash the plates several times with water to remove the TCA. Allow the plates to air dry.[1]

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[1]

  • Solubilization: Add a solubilization buffer, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Workflow:

LDH_Workflow A Seed cells and treat with test compound B Collect culture supernatant A->B C Add LDH reaction mixture to supernatant B->C D Incubate to allow for color development C->D E Measure absorbance at ~490 nm D->E

LDH Assay Workflow

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the enzymatic reaction to proceed.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Conclusion

This compound demonstrates weak cytotoxic activity against the tested cancer cell lines when compared to established and potent natural product-derived anticancer drugs. Its IC50 values are in the high micromolar range, whereas compounds like paclitaxel and camptothecin exhibit activity in the nanomolar range. Further research is warranted to elucidate the specific mechanism of action of this compound and to explore potential synergistic effects with other agents or modifications to enhance its cytotoxic potency. The provided experimental protocols offer a standardized framework for conducting such future investigations.

References

Lack of Publicly Available Data on Structure-Activity Relationships of Visamminol-3'-O-Glucoside Analogs Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of scientific literature and databases, no specific structure-activity relationship (SAR) studies for visamminol-3'-O-glucoside analogs could be identified. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time.

This compound is a known natural product, but it appears that its derivatives have not been extensively synthesized and evaluated for their biological activities in the public domain. Research on the broader category of angular pyranocoumarins, to which visamminol belongs, provides some general insights into their potential biological effects, which include anti-inflammatory, anti-cancer, and neuroprotective properties. However, this body of literature does not offer the specific data points required for a comparative analysis of a series of this compound analogs.

The creation of a meaningful comparison guide, as outlined in the request, is contingent on the availability of experimental data from studies that systematically modify the structure of this compound and measure the corresponding changes in biological activity. Such studies would typically report quantitative metrics like IC50 or EC50 values from various assays, and detail the methodologies used.

Without this foundational data, it is not possible to:

  • Generate tables comparing the biological performance of different analogs.

  • Provide specific experimental protocols used for their evaluation.

  • Illustrate the signaling pathways they modulate or the logical flow of their structure-activity relationships through diagrams.

Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to undertake primary research to establish these crucial datasets. Future work in this area would be necessary to enable the kind of in-depth comparative analysis that was requested.

in vivo efficacy studies of visamminol-3'-O-glucoside in animal models

Author: BenchChem Technical Support Team. Date: November 2025

In Vivo Efficacy of Glucosides in Animal Models: A Comparative Guide

Disclaimer: As of the latest search, no in vivo efficacy studies for visamminol-3'-O-glucoside in animal models were found in the available scientific literature. Therefore, this guide provides a comparative overview of two related glucoside compounds, Cyanidin-3-O-glucoside (C3G) and 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), for which in vivo data in animal models of neurodegenerative and inflammatory diseases are available. These compounds are presented as alternatives for researchers interested in the therapeutic potential of glucosides.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the in vivo performance of C3G and TSG, supported by experimental data.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vivo studies of Cyanidin-3-O-glucoside (C3G) and 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) in various animal models.

Table 1: In Vivo Neuroprotective Efficacy in Alzheimer's Disease Animal Models
CompoundAnimal ModelDosageDurationKey FindingsReference
Cyanidin-3-O-glucoside (C3G) APPswe/PS1ΔE9 transgenic mice30 mg/kg/day (oral)16 weeksReduced soluble and insoluble Aβ40 and Aβ42 levels; Decreased protein expression of APP, PS1, and β-secretase; Mitigated tau phosphorylation; Improved synaptic function.[1][2][1][2]
APPswe/PS1ΔE9 transgenic mice30 mg/kg/day (oral)38 weeksShifted microglia from M1 to M2 phenotype; Reduced inflammatory cytokines (IL-1β, IL-6, TNF-α); Upregulated PPARγ and TREM2 expression.[3][3]
Bisphenol A-induced rat model5 and 10 mg/kg (oral)Not SpecifiedImproved spatial memory; Downregulated p-tau and GSK3β; Restored Wnt3 and β-catenin levels.[4][4]
2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) Rodent models of AD (Systematic Review)VariousVariousStatistically significant benefit on acquisition memory (SMD = -1.46) and retention memory (SMD = 1.93).[5][6][5][6]
APP transgenic miceNot SpecifiedNot SpecifiedAmeliorated learning and memory functions; Reduced senile plaques and Aβ levels.[7][7]
Table 2: In Vivo Anti-inflammatory and Other Efficacies
CompoundAnimal ModelDosageDurationKey FindingsReference
Cyanidin-3-O-glucoside (C3G) High-fat diet-induced ratsNot SpecifiedNot SpecifiedDecreased serum levels of TNF-α, IL-6, and IL-1β; Suppressed NF-κB p65 in the nucleus.[8][8]
Wistar rats1 mg/kg (single oral dose)60 minutesSignificantly increased arteriole blood flow.[9][9]
2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) Mono-iodoacetate-induced rat OA modelNot SpecifiedNot SpecifiedReduced paw edema and improved weight-bearing distribution.[10][10]
Traumatic Brain Injury (TBI) mouse model60 mg/kg/day (oral)21 daysAttenuated injury severity score; Promoted motor coordination and improved cognitive performance; Decreased brain lesion volume.[11][11]
Female mouse model of aging10 mg/kg (gavage, twice weekly)Starting at 4 or 24 weeks of ageIncreased the number of oocytes; Increased gene expression of anti-Müllerian hormone (AMH).[12][12]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below.

Cyanidin-3-O-glucoside (C3G) - Alzheimer's Disease Model
  • Animal Model: APPswe/PS1ΔE9 transgenic mice.[1][2][3]

  • Treatment: C3G was administered orally at a dose of 30 mg/kg/day for 16 or 38 weeks.[1][2][3]

  • Behavioral Tests:

    • Y-maze test: To assess spatial working memory. The test measures the willingness of the rodents to explore new environments.[1]

  • Biochemical Analysis:

    • ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 in the cortical and hippocampal regions were measured.[1]

    • Western Blotting: Protein expression of amyloid precursor protein (APP), presenilin-1 (PS1), β-secretase (BACE1), autophagy-related markers (LC3B-II, LAMP-1), tau phosphorylation, and synaptic proteins (synaptophysin, PSD-95) were analyzed in brain tissues.[1][2]

    • Immunohistochemistry: To visualize Aβ plaque deposition in the brain.[3]

    • RT-PCR: mRNA expression of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) was measured in the cortex and hippocampus.[1]

2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) - Traumatic Brain Injury (TBI) Model
  • Animal Model: TBI was induced in mice.[11]

  • Treatment: Daily oral administration of TSG (60 mg/kg/day) for 21 days post-TBI.[11]

  • Behavioral and Neurological Assessment:

    • Beam-walking test: To evaluate motor coordination.[11]

    • Modified Neurological Severity Score (mNSS): To assess neurological deficits.

    • Morris Water Maze: To assess spatial learning and memory.[11]

  • Histological and Molecular Analysis:

    • Brain Lesion Volume Measurement: To quantify the extent of brain injury.[11]

    • TUNEL Assay: To detect neuronal apoptosis in the brain cortex.[13]

    • Immunofluorescence: Double staining for NeuN (a neuronal marker) and TUNEL to identify apoptotic neurons.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways modulated by C3G and TSG, as well as a typical experimental workflow.

C3G_Signaling_Pathway C3G Cyanidin-3-O-glucoside PPARg PPARγ C3G->PPARg activates TREM2 TREM2 C3G->TREM2 upregulates Neuroprotection Neuroprotection C3G->Neuroprotection Microglia Microglia PPARg->Microglia Phagocytosis Aβ Phagocytosis TREM2->Phagocytosis M1_Phenotype M1 Phenotype (Pro-inflammatory) Microglia->M1_Phenotype shifts from M2_Phenotype M2 Phenotype (Anti-inflammatory) Microglia->M2_Phenotype shifts to Inflammatory_Cytokines IL-1β, IL-6, TNF-α M1_Phenotype->Inflammatory_Cytokines releases M2_Phenotype->Phagocytosis enhances M2_Phenotype->Neuroprotection Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation causes Phagocytosis->Neuroprotection

Caption: Signaling pathway of Cyanidin-3-O-glucoside in modulating microglial polarization.

TSG_Neuroprotective_Pathway cluster_stress Oxidative Stress & Excitotoxicity cluster_mitochondria Mitochondrial Pathway Glutamate Glutamate ROS ROS Generation Glutamate->ROS MMP Mitochondrial Membrane Potential Disruption ROS->MMP TSG 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside TSG->ROS inhibits Bax Bax TSG->Bax downregulates Bcl2 Bcl-2 TSG->Bcl2 upregulates TSG->MMP stabilizes Apoptosis Neuronal Apoptosis TSG->Apoptosis inhibits Bax->MMP Bcl2->MMP inhibits Caspase3 Caspase-3 Activation MMP->Caspase3 Caspase3->Apoptosis Neuroprotection Neuroprotection

Caption: Neuroprotective signaling pathway of TSG against oxidative stress-induced apoptosis.

Experimental_Workflow Animal_Model Animal Model Induction (e.g., AD transgenic mice) Grouping Random Grouping (Control, Vehicle, Treatment) Animal_Model->Grouping Treatment Drug Administration (e.g., C3G or TSG oral gavage) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochemical Histological Histological Analysis (Immunohistochemistry) Sacrifice->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies in animal models.

References

comparative study of extraction methods for chromone glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Extraction Methods for Chromone Glycosides

Chromone glycosides are a significant class of secondary metabolites found widely in plants, fungi, and bacteria.[1][2][3] These compounds, featuring a benzo-γ-pyrone skeleton, exhibit a range of promising biological activities, including anti-inflammatory, antiviral, and antitumor properties, positioning them as potential drug leads.[1][2] The efficacy of utilizing these compounds largely depends on the efficiency of their extraction from the source material.

This guide provides a comparative analysis of various extraction techniques for chromone glycosides, detailing the methodologies and presenting quantitative data to assist researchers in selecting the optimal method for their specific needs. Both conventional and modern "green" extraction techniques are evaluated based on performance metrics such as yield, efficiency, and environmental impact.

Comparison of Extraction Methodologies

The choice of extraction method is critical and depends on factors like the thermal stability of the target compounds, solvent cost, desired purity, and available equipment. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their speed and efficiency over traditional techniques.

Conventional Methods:

  • Soxhlet Extraction: A traditional and exhaustive method that uses continuous solvent reflux.[4] While effective, it often requires long extraction times (hours) and high temperatures, which can degrade heat-sensitive compounds like some glycosides.[4][5][6] It is also solvent-intensive compared to modern alternatives.[5][6][7]

  • Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapor back into the mixture.[8][9] It is simpler than Soxhlet but shares the disadvantage of prolonged exposure to high heat, making it unsuitable for thermolabile substances.[4]

Modern (Green) Methods:

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[10] The collapse of these cavitation bubbles near the cell walls of the plant material generates microjets and shockwaves, disrupting the cell structure and enhancing mass transfer.[11] UAE significantly reduces extraction time and can often be performed at lower temperatures, preserving the integrity of the target compounds.[12][13]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This creates localized pressure that ruptures the cell walls, releasing the phytochemicals into the solvent.[14] This method is known for its high speed, reduced solvent consumption, and often higher extraction yields compared to conventional techniques.[14][15][16]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[17] By adjusting pressure and temperature, the solvating power of the fluid can be precisely controlled. For polar compounds like glycosides, the low polarity of pure CO₂ is a limitation, necessitating the use of a polar co-solvent such as methanol or ethanol to enhance extraction efficiency.[17][18] SFE is advantageous as it produces solvent-free extracts and operates at low temperatures, but the high-pressure equipment can be a significant investment.

Quantitative Data Presentation

The following table summarizes experimental data from comparative studies on the extraction of glycosides and related phenolic compounds, highlighting the performance of different methods.

Extraction Method Extraction Yield (%) Extraction Time Temperature (°C) Solvent Key Findings & Source
Soxhlet Extraction 4.89%4 hours80 - 85 °CEthanolLower yield and higher solvent consumption compared to UAE.[5][6]
Ultrasound-Assisted (UAE) 7.51%2.3 hoursRoom Temp (22-25 °C)EthanolHigher yield and lower solvent-to-material ratio than Soxhlet.[5][6]
Soxhlet Extraction 67.22% (Flavonoids)4 cycles (~140 min)80 °CEthanolLowest efficiency among the three methods tested for flavonoids.[15]
Ultrasound-Assisted (UAE) Not specified20 min60 °CEthanolMore efficient than Soxhlet but less than MAE for flavonoids.[15]
Microwave-Assisted (MAE) 86.58% (Flavonoids)25 minNot specifiedEthanolConsidered the most efficient method for obtaining high yields of flavonoids.[15]
Conventional Immersion 21.43% (Cordycepin)1 hour65 °C50% EthanolSignificantly lower recovery compared to UAE in the same timeframe.[13]
Ultrasound-Assisted (UAE) 86.98% (Cordycepin)1 hour65 °C50% EthanolRecovery was ~4.1 times higher than conventional extraction.[13]

Experimental Protocols

Below are representative methodologies for the extraction techniques discussed, based on protocols found in the literature.

1. Soxhlet Extraction Protocol (for Flavonoids/Glycosides)

  • Sample Preparation: Weigh 0.5 g of dried, powdered plant material.

  • Apparatus Setup: Place the sample into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add 50 mL of methanol or ethanol to the distillation flask.[19]

  • Extraction: Heat the solvent to its boiling point (e.g., 80-85 °C for ethanol).[5][6] Allow the extraction to proceed for 4-8 hours, completing multiple reflux cycles.[5][6][19]

  • Post-Extraction: After extraction, cool the solution and evaporate the solvent using a rotary evaporator to obtain the crude extract.

2. Ultrasound-Assisted Extraction (UAE) Protocol

  • Sample Preparation: Mix 0.2 g of lyophilized plant powder with 10-20 mL of the chosen solvent (e.g., 50% methanol/water) in a suitable vessel.[12]

  • Sonication: Place the vessel in a thermostatic bath to maintain the desired temperature (e.g., 60 °C).[15] Submerge an ultrasonic probe into the mixture.

  • Extraction Parameters: Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 120 W) for a set duration (e.g., 20-30 minutes).[15]

  • Recovery: Centrifuge the mixture to separate the supernatant from the solid residue. The supernatant contains the extracted compounds. The residue can be re-extracted for improved yield.[12]

3. Microwave-Assisted Extraction (MAE) Protocol

  • Sample Preparation: Place 1.0 g of the powdered sample into a microwave-safe extraction vessel.

  • Solvent Addition: Add 30 mL of the extraction solvent (e.g., 1.5 M ionic liquid solution or an ethanol/water mixture).[14]

  • Extraction: Subject the mixture to microwave irradiation at a specified power (e.g., 120-150 W) for a short duration (e.g., 15-25 minutes).[14][15]

  • Post-Extraction: After the vessel has cooled, filter the solution to separate the extract from the plant residue.

Experimental Workflow Visualization

The general process for extracting and analyzing chromone glycosides from a plant source can be visualized as a multi-step workflow. This process begins with material preparation and is followed by the chosen extraction method, leading to purification and final analysis.

Extraction_Workflow General Workflow for Chromone Glycoside Extraction and Analysis cluster_methods Extraction Method Options A Plant Material (e.g., leaves, roots) B Preparation (Drying, Grinding) A->B C Extraction (Solid-Liquid) B->C D Filtration / Centrifugation C->D M3 UAE C->M3 E Crude Extract (Solvent Phase) D->E F Solvent Evaporation E->F G Purification (e.g., Column Chromatography) F->G H Isolated Chromone Glycosides G->H I Analysis (HPLC, HPTLC, MS, NMR) H->I M1 Soxhlet M2 Reflux M4 MAE M5 SFE

Caption: Workflow for chromone glycoside extraction.

References

Visamminol-3'-O-glucoside: A Comparative Analysis Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of visamminol-3'-O-glucoside, a naturally derived chromone glycoside, against established chemotherapy drugs—docetaxel, carboplatin, and cisplatin—in the context of their cytotoxic effects on prostate (PC-3), ovarian (SK-OV-3), and non-small cell lung (H460) cancer cell lines. This document is intended to serve as a resource for researchers and professionals in drug development, offering a side-by-side look at efficacy, potential mechanisms of action, and the experimental protocols used for these evaluations.

Introduction to this compound

This compound is a chromone glycoside that has been isolated from Saposhnikovia divaricata. Preliminary in vitro studies have assessed its cytotoxic activity against several cancer cell lines. As a member of the chromone family, a class of compounds known for a range of biological activities, its potential as an anticancer agent warrants a thorough comparative investigation against current standards of care.

Comparative Cytotoxicity

The in vitro efficacy of this compound and standard chemotherapeutic agents is commonly determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the reported IC50 values for this compound and the selected chemotherapy drugs against PC-3, SK-OV-3, and H460 cancer cell lines.

Table 1: IC50 Values against PC-3 (Prostate Cancer) Cell Line

CompoundIC50 (µM)
This compound93.91[1]
Docetaxel0.00372 - 0.117[2][3]

Table 2: IC50 Values against SK-OV-3 (Ovarian Cancer) Cell Line

CompoundIC50 (µM)
This compound>100[1]
Carboplatin54.6 - 100[4][5]

Table 3: IC50 Values against H460 (Non-Small Cell Lung Cancer) Cell Line

CompoundIC50 (µM)
This compound>100[1]
Cisplatin0.33 - 23.4

Note: The IC50 values for chemotherapy drugs can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Mechanism of Action

This compound (Proposed)

The precise mechanism of action for this compound's weak cytotoxic activity has not been fully elucidated. However, based on its classification as a chromone glycoside, several potential mechanisms can be proposed. Chromone derivatives have been reported to exert anticancer effects through various pathways, including the induction of apoptosis, inhibition of protein kinases, and cell cycle arrest. Other naturally occurring glycosides, such as cyanidin-3-O-glucoside, have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways involving reactive oxygen species (ROS), AMPK, and Nrf2.[4] It is plausible that this compound may share similar, albeit less potent, mechanisms.

Proposed_MoA_Visamminol This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell enters Apoptosis Apoptosis Cancer Cell->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest induces Inhibition of Protein Kinases Inhibition of Protein Kinases Cancer Cell->Inhibition of Protein Kinases induces

Caption: Proposed mechanisms of action for this compound.

Standard Chemotherapy Drugs
  • Docetaxel: A member of the taxane family, docetaxel's primary mechanism of action is the promotion of microtubule assembly and the inhibition of their depolymerization. This stabilization of microtubules disrupts the normal dynamic process of the mitotic spindle, leading to a blockage of mitosis and subsequent apoptotic cell death.

  • Carboplatin and Cisplatin: These are platinum-based chemotherapy drugs that exert their cytotoxic effects by forming covalent bonds with DNA. This leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Chemo_MoA cluster_docetaxel Docetaxel cluster_platin Carboplatin / Cisplatin Docetaxel Docetaxel Microtubule Stabilization Microtubule Stabilization Docetaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis_D Apoptosis Mitotic Arrest->Apoptosis_D Platinating Agents Carboplatin Cisplatin DNA Adducts DNA Adducts Platinating Agents->DNA Adducts Replication/Transcription Inhibition Replication/Transcription Inhibition DNA Adducts->Replication/Transcription Inhibition Apoptosis_P Apoptosis Replication/Transcription Inhibition->Apoptosis_P

Caption: Mechanisms of action for docetaxel and platinum-based drugs.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the cytotoxic and apoptotic effects of the compared compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, docetaxel, carboplatin, or cisplatin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Culture and treat cells with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

AnnexinV_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Caption: Workflow for the Annexin V apoptosis assay.

Conclusion

Based on the available in vitro data, this compound demonstrates significantly weaker cytotoxic activity against PC-3, SK-OV-3, and H460 cancer cell lines when compared to the standard chemotherapy drugs docetaxel, carboplatin, and cisplatin, respectively. The high IC50 values for this compound suggest a low potential as a standalone cytotoxic agent for these cancer types. Further research is required to fully elucidate its mechanism of action and to explore any potential for synergistic effects in combination with other therapeutic agents. The provided experimental protocols offer a standardized framework for future comparative studies in this area.

References

Assessing the Reproducibility of In Vitro Assays with Visamminol-3'-O-Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro assays utilized to assess the anti-inflammatory potential of visamminol-3'-O-glucoside. While direct reproducibility data for this compound assays is limited in publicly available literature, this document outlines standardized, reproducible in vitro methods commonly employed for evaluating natural compounds. We further compare its potential mechanisms and performance with established anti-inflammatory agents, offering a framework for rigorous experimental design and data interpretation.

Comparative Analysis of In Vitro Anti-Inflammatory Assays

The anti-inflammatory effects of this compound and its alternatives can be quantitatively assessed using a variety of established in vitro assays. The reproducibility of these assays is contingent on strict adherence to standardized protocols. Below is a summary of common assays, their principles, and typical performance metrics.

Assay TypePrincipleEndpoint MeasurementCommon Positive ControlsKey Reproducibility Factors
Inhibition of Protein Denaturation Measures the ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine or egg albumin), a hallmark of inflammation.[1][2]Spectrophotometric measurement of turbidity at 660 nm.[1]Diclofenac Sodium, AspirinConsistent protein concentration, precise temperature and incubation time control.
Membrane Stabilization (HRBC) Assesses the ability of a compound to protect red blood cell membranes from hypotonicity- or heat-induced lysis, modeling lysosomal membrane stabilization.Spectrophotometric measurement of hemoglobin release at 560 nm.Indomethacin, Diclofenac SodiumStandardized preparation of red blood cell suspension, accurate control of hypotonic solution concentration.
Nitric Oxide (NO) Scavenging Assay Measures the reduction of nitric oxide production in stimulated macrophages (e.g., RAW 264.7 cells), as NO is a key inflammatory mediator.Griess reagent assay to quantify nitrite, a stable product of NO.L-NAME (N-Nitro-L-arginine methyl ester)Consistent cell density, precise timing of stimulant and compound addition.
Cyclooxygenase (COX) Inhibition Assay Determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis in the inflammatory cascade.[3][4]Measurement of prostaglandin E2 (PGE2) production via ELISA or colorimetric assays.[5]Celecoxib (COX-2 selective), Indomethacin (non-selective)Purity of isolated enzymes, accurate substrate and cofactor concentrations.
Lipoxygenase (LOX) Inhibition Assay Evaluates the inhibition of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.Spectrophotometric measurement of the formation of conjugated dienes.Zileuton, QuercetinEnzyme activity standardization, control of substrate (linoleic acid) concentration.
Pro-inflammatory Cytokine Inhibition Quantifies the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells (e.g., THP-1 macrophages).[6][7][8]Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative PCR (qPCR).Dexamethasone, specific neutralizing antibodiesConsistent cell line passage number, precise timing of stimulation and treatment.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of in vitro assays. Below are protocols for key experiments cited in the assessment of anti-inflammatory compounds.

Inhibition of Albumin Denaturation Assay
  • Preparation of Reagents: Prepare a 1% aqueous solution of bovine serum albumin (BSA) and a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, mix 0.5 mL of 1% BSA solution with 0.1 mL of varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The control contains the solvent instead of the test compound.

Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation: The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 This compound Action cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to V3G This compound V3G->IKK inhibits V3G->NFkB inhibits translocation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NO Nitric Oxide iNOS->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->COX2 induces transcription nucleus->iNOS induces transcription nucleus->Cytokines induces transcription G cluster_0 Cell-Based Assay Workflow start Seed RAW 264.7 Macrophages pretreatment Pre-treatment with This compound or Alternative Compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant analysis Analyze for NO, PGE2, Cytokines supernatant->analysis end Data Interpretation and Comparison analysis->end

References

Safety Operating Guide

Safe Disposal of Visamminol-3'-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of visamminol-3'-O-glucoside. The following procedures are based on general laboratory safety protocols and chemical waste management principles, designed to ensure the safety of personnel and minimize environmental impact. As no specific safety data sheet (SDS) with comprehensive disposal guidelines for this compound is readily available, a conservative approach treating the compound as a potentially bioactive, non-acutely hazardous chemical is recommended.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for the correct handling and segregation of the chemical waste.

PropertyValueReference
CAS Number 2254096-98-3[1]
Molecular Formula C₂₁H₂₆O₁₀[1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Biological Activity A chromone glycoside with various reported biological activities for the general class of compounds.[2][3][4] It has exhibited weak cytotoxicity against certain cancer cell lines.

Experimental Protocols: Proper Disposal Procedure

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Solid Waste:

    • Unused or expired pure this compound powder should be collected in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in a separate, sealed, and labeled container for solid chemical waste. Do not mix with general laboratory trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.

    • Ensure the container is compatible with the solvents used (e.g., glass for chlorinated solvents).[5]

    • Do not pour solutions of this compound down the drain.[6]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the solvent(s) if it is a liquid waste.

  • Indicate the approximate concentration or quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6][7]

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[7] For example, store organic solvent waste separately from aqueous waste.

  • Keep all waste containers tightly sealed when not in use to prevent spills or the release of vapors.[5]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for the disposal of chemical waste.[8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Dispose in Labeled Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.